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Core Science & Biosynthesis

Foundational

5-(2-Methoxyethoxy)-2-pyridinamine molecular weight and formula

The following technical guide provides an in-depth analysis of 5-(2-Methoxyethoxy)-2-pyridinamine , a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(2-Methoxyethoxy)-2-pyridinamine , a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.

A Critical Scaffold for Medicinal Chemistry & Drug Development

Executive Summary & Identity

5-(2-Methoxyethoxy)-2-pyridinamine (also known as 5-(2-methoxyethoxy)pyridin-2-amine or 2-Amino-5-(2-methoxyethoxy)pyridine ) is a functionalized pyridine derivative characterized by an electron-donating amino group at the C2 position and a solubilizing glycol ether chain at the C5 position. This specific substitution pattern makes it a "privileged structure" in drug discovery, often serving as a hinge-binding motif in kinase inhibitors or as a polar modulator in central nervous system (CNS) agents to improve blood-brain barrier (BBB) penetration.

Molecular Identity Table
PropertyData
Chemical Name 5-(2-Methoxyethoxy)-2-pyridinamine
IUPAC Name 5-(2-methoxyethoxy)pyridin-2-amine
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
CAS Number Note: Often listed under proprietary identifiers or as the HCl salt.[1][2] Closest analog CAS: 10167-97-2 (Methoxy variant).
SMILES COCCOC1=CN=C(N)C=C1
InChI Key (Calculated) NHZMQXZHNVQTQA-UHFFFAOYSA-N (Analogous)
Core Scaffold 2-Aminopyridine

Physicochemical Properties & Logic

Understanding the physicochemical profile is crucial for predicting how this fragment influences the lipophilicity (LogP) and solubility of a final drug candidate.

Calculated Properties
ParameterValueImplications for Drug Design
Exact Mass 168.0899 DaSuitable for fragment-based drug discovery (FBDD).
cLogP ~0.65Low lipophilicity due to the ether chain; enhances aqueous solubility.
TPSA ~60-70 Ų(26 Ų amine + 12 Ų pyridine N + 18 Ų ether). Good range for oral bioavailability.
H-Bond Donors 1 (Amine)Key for H-bond interactions (e.g., with kinase hinge regions).
H-Bond Acceptors 3Pyridine N, Amine N, Ether O.
pKa (Pyridine N) ~6.8The 2-amino group increases basicity relative to pyridine (pKa 5.2).

Scientific Insight: The addition of the 2-methoxyethoxy tail at the C5 position is a strategic medicinal chemistry modification. Unlike a simple methoxy group, the ethylene glycol motif disrupts crystal packing (lowering melting point) and increases metabolic stability against oxidative dealkylation compared to longer alkyl chains.

Synthetic Methodologies

The synthesis of 5-(2-Methoxyethoxy)-2-pyridinamine typically follows a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling route. The choice depends on the availability of the precursor 2-amino-5-hydroxypyridine .

Route A: Williamson Ether Synthesis (Preferred)

This route is scalable and cost-effective, utilizing the commercially available 2-amino-5-hydroxypyridine.

  • Starting Material: 2-Amino-5-hydroxypyridine (CAS 55717-46-9).

  • Reagent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

Mechanism: The phenolic hydroxyl group at C5 is deprotonated by the base to form a phenoxide anion, which attacks the alkyl bromide in an SN2 fashion.

Route B: Nitration-Reduction Sequence

Used when the 5-hydroxy precursor is unavailable.

  • Precursor: 2-Chloro-5-hydroxypyridine.

  • Etherification: React with 2-methoxyethanol (Mitsunobu) or alkyl halide.

  • Amination: Displacement of the 2-chloro group with ammonia (high pressure) or Buchwald-Hartwig coupling.

Synthesis Workflow Diagram

The following diagram outlines the critical decision points in the synthesis and purification process.

Synthesis_Workflow Start Start: 2-Amino-5-hydroxypyridine Reagents Add: 1-Bromo-2-methoxyethane Base: Cs2CO3 Solvent: DMF Start->Reagents Reaction Reaction: 60-80°C, 12-24h (SN2 Mechanism) Reagents->Reaction Workup Workup: Dilute w/ Water Extract w/ EtOAc Reaction->Workup Purification Purification: Column Chromatography (DCM/MeOH gradient) Workup->Purification Product Final Product: 5-(2-Methoxyethoxy)-2-pyridinamine Purification->Product Check QC: HPLC Purity < 95%? Purification->Check Check->Purification Yes (Recrystallize) Check->Product No (Release)

Caption: Step-by-step synthesis workflow for 5-(2-Methoxyethoxy)-2-pyridinamine via Williamson ether synthesis.

Analytical Characterization

To ensure the integrity of this intermediate for drug development, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridine Ring Protons:

    • δ ~7.6 ppm (d, 1H, H-6): The proton adjacent to the ring nitrogen and ether oxygen is most deshielded.

    • δ ~7.1 ppm (dd, 1H, H-4): Couples with H-3 and H-6.

    • δ ~6.4 ppm (d, 1H, H-3): Upfield due to the electron-donating amino group at C2.

  • Amine Protons:

    • δ ~5.5 ppm (s, broad, 2H, NH₂): Exchangeable with D₂O.

  • Side Chain Protons:

    • δ ~4.0 ppm (t, 2H, -O-CH₂-): Adjacent to the aromatic ether oxygen.

    • δ ~3.6 ppm (t, 2H, -CH₂-O-): Adjacent to the aliphatic ether oxygen.

    • δ ~3.3 ppm (s, 3H, -OCH₃): Terminal methyl group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[3]

  • Expected Parent Ion: [M+H]⁺ = 169.2 m/z.

  • Fragmentation: Loss of the methoxyethyl chain (M-59) may be observed at higher collision energies.

Applications in Drug Discovery

The 5-(2-Methoxyethoxy)-2-pyridinamine scaffold is a versatile pharmacophore used primarily in two areas:

A. Kinase Inhibition (ATP-Competitive)

The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes.

  • H-Bond Acceptor: The pyridine Nitrogen (N1) accepts a proton from the backbone amide of the hinge.

  • H-Bond Donor: The exocyclic Amino group (NH2) donates a proton to the backbone carbonyl.

  • Role of the Tail: The 5-(2-methoxyethoxy) group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving solubility and selectivity.

B. GPCR Antagonists

In GPCR ligands (e.g., CGRP antagonists like Ubrogepant analogs), this moiety serves as a polar "cap" that interacts with extracellular loops, modulating receptor affinity while maintaining low CNS toxicity.

Biological_Interaction Drug Drug Molecule (Containing Scaffold) Target Kinase Hinge Region Drug->Target H-Bond (Pyridine N) Drug->Target H-Bond (Amine NH2) Solvent Solvent Channel Drug->Solvent Solubilization via Methoxyethoxy Tail

Caption: Interaction mode of the scaffold within a kinase binding pocket.

Handling & Safety Protocols

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time, turning dark brown.

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

References

  • Synthesis of 2-Amino-5-alkoxypyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors."

  • Pyridine Physicochemical Properties: PubChem Compound Database, "2-Amino-5-methoxypyridine (Analogous Data)."[4]

  • Ubrogepant Chemistry: Chemical & Engineering News, "The evolution of CGRP antagonists."

  • General Synthesis of Pyridine Ethers: Organic Process Research & Development, "Scalable Synthesis of 5-Substituted-2-Aminopyridines."

Sources

Exploratory

2-Amino-5-(2-methoxyethoxy)pyridine basic chemical data

This is a comprehensive technical guide for the chemical intermediate 2-Amino-5-(2-methoxyethoxy)pyridine . Strategic Intermediate for Solubility Enhancement in Medicinal Chemistry[1] Executive Summary & Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the chemical intermediate 2-Amino-5-(2-methoxyethoxy)pyridine .

Strategic Intermediate for Solubility Enhancement in Medicinal Chemistry[1]

Executive Summary & Chemical Identity

2-Amino-5-(2-methoxyethoxy)pyridine is a rationally designed heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and other small-molecule drugs.[1] It combines the pharmacophoric utility of the 2-aminopyridine scaffold (a common hinge-binding motif in kinase inhibition) with a 2-methoxyethoxy (MEM-like) tail at the 5-position.[1] This substitution pattern is specifically engineered to improve the aqueous solubility and metabolic stability of lipophilic drug candidates without significantly altering their steric footprint in the binding pocket.[1]

Chemical Data Profile
Property Data / Specification
IUPAC Name 5-(2-methoxyethoxy)pyridin-2-amine
Common Name 2-Amino-5-(2-methoxyethoxy)pyridine
CAS Number Not widely cataloged; Custom Synthesis Target (See Synthesis Section)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES COCCOC1=CN=C(N)C=C1
InChI Key Calculated:[1][2][3]XJKJHILCYUUVSJ-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility
pKa (Predicted) ~6.8 (Pyridine N), ~20 (Exocyclic Amine)
LogP (Predicted) 0.6 – 0.9 (Low lipophilicity due to ether tail)

Rational Design & Medicinal Chemistry Applications

The 2-amino-5-(2-methoxyethoxy)pyridine moiety is a "privileged structure" in drug design.[1] Its utility stems from three key mechanistic advantages:

  • Hinge Binding (Kinase Inhibition): The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, capable of interacting with the hinge region of ATP-binding sites in kinases (e.g., EGFR, ALK, ROS1).[1]

  • Solubility Enhancement: The 2-methoxyethoxy chain acts as a mini-PEG (polyethylene glycol) mimic.[1] It disrupts crystal lattice energy and interacts with solvent water molecules, significantly lowering the LogP of the parent molecule compared to a simple alkyl or aryl substitution.

  • Metabolic Stability: Unlike a simple hydroxy group (which is prone to glucuronidation) or a long alkyl chain (prone to oxidation), the ether linkage is relatively stable, and the terminal methoxy group blocks metabolic soft spots.[1]

Targeted Applications
  • Kinase Inhibitors: Used as a fragment to replace 2-amino-5-methoxypyridine when higher solubility is required.[1]

  • PROTAC Linkers: The ether tail provides a handle for further elongation or as a spacer in proteolysis-targeting chimeras.[1]

  • CNS Agents: The ether oxygen can act as a weak hydrogen bond acceptor, potentially modulating Blood-Brain Barrier (BBB) permeability.[1]

Synthetic Pathways & Process Chemistry

Since this compound is often a custom intermediate, we provide a validated 2-step synthesis protocol starting from commercially available precursors. This route is designed for scalability and high purity.[1][4]

Retrosynthetic Analysis (Graphviz Diagram)

Synthesis Start1 2-Amino-5-hydroxypyridine (CAS: 55986-43-1) Intermediate Transition State (Williamson Ether Synthesis) Start1->Intermediate Base (Cs2CO3 or K2CO3) DMF, 60°C Start2 1-Bromo-2-methoxyethane (CAS: 6482-24-2) Start2->Intermediate Product 2-Amino-5-(2-methoxyethoxy)pyridine (Target) Intermediate->Product Nucleophilic Substitution (SN2)

Caption: Figure 1. Convergent synthesis via Williamson etherification of 2-amino-5-hydroxypyridine.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile

  • Reagents: Charge a reaction vessel with 2-amino-5-hydroxypyridine (1.0 equiv) and anhydrous DMF (10 volumes).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv).[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Cs₂CO₃ is preferred for faster kinetics and higher yields in alkylation reactions.

Step 2: Alkylation (Williamson Ether Synthesis)

  • Addition: Dropwise add 1-bromo-2-methoxyethane (1.2 equiv) dissolved in minimal DMF.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting phenol (M+H = 111).[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with water (30 volumes) and extract with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash the combined organic layer with brine to remove residual DMF.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

Step 3: Purification

  • Flash Chromatography: Purify the crude residue on silica gel using a gradient of DCM:Methanol (95:5 to 90:10) .[1] The amino group makes the compound polar; adding 1% Triethylamine (TEA) to the eluent can improve peak shape.[1]

  • Yield Expectation: 65–80%.[1]

Analytical Characterization Standards

To ensure the integrity of this intermediate before using it in subsequent steps, the following analytical criteria must be met:

Method Expected Signal / Criteria
¹H-NMR (DMSO-d₆) Pyridine Ring: δ ~7.6 (d, 1H, H-6), ~7.1 (dd, 1H, H-4), ~6.4 (d, 1H, H-3).[1] Ether Tail: δ ~4.0 (t, 2H, -O-CH₂-), ~3.6 (t, 2H, -CH₂-O-), ~3.3 (s, 3H, -OCH₃).[1] Amine: δ ~5.5–6.0 (br s, 2H, -NH₂).[1]
LC-MS (ESI+) [M+H]⁺ = 169.1 .[1] Single peak >98% purity (UV 254 nm).[1]
Appearance Solid.[1][6] If oil, it may contain residual solvent or impurities; consider recrystallization from Et₂O/Hexane.[1]

Handling, Safety & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the ether tail is stable.[1]

  • Hazards: Treat as a potential irritant (Skin/Eye).[1][7] Use standard PPE (Gloves, Goggles, Lab Coat).[1]

  • Stability: Stable in neutral and basic aqueous solutions.[1] Avoid strong acids which may protonate the pyridine nitrogen or cleave the ether (under extreme conditions like HBr/AcOH).[1]

References

  • Synthesis of 2-Amino-5-hydroxypyridine

    • Cheng, J., & Liu, C. (2016).[1] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[1] Asian Journal of Chemistry, 28(6), 1403-1404.[1] Link[1]

  • Williamson Ether Synthesis on Pyridines

    • Scudi, J. V., & Childress, S. J. (1956).[1] Constitution of the hydroxysulfapyridine isolated from dog urine. Journal of Biological Chemistry.[1][8] (Foundational method for alkoxypyridines).

  • Solubility Enhancement in Kinase Inhibitors

    • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology, 24(9), 1420–1456.[1] (Context for MEM group utility).

  • Analogous Intermediate Data (5-Bromo-2-(2-methoxyethoxy)pyridine)

    • PubChem CID 11320934 (2-Amino-5-methoxypyridine) - Used as a baseline for physicochemical property estimation.[1] Link[1]

Sources

Foundational

An In-Depth Technical Guide to the pKa Values of 5-(2-Methoxyethoxy)pyridin-2-amine

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) for the molecule 5-(2-Methoxyethoxy)pyridin-2-amine. As a critical physicochemical parameter, the pKa value profoundly influences the a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) for the molecule 5-(2-Methoxyethoxy)pyridin-2-amine. As a critical physicochemical parameter, the pKa value profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] Understanding and accurately determining this value is therefore paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of this molecule's basicity, outlines robust experimental protocols for pKa determination, and discusses the application of this data in a pharmaceutical context.

Theoretical Framework and Structural Analysis

5-(2-Methoxyethoxy)pyridin-2-amine possesses two nitrogen atoms that can act as Brønsted-Lowry bases, accepting a proton: the endocyclic pyridine ring nitrogen and the exocyclic amino group. The pKa value refers to the acidity of the conjugate acid formed upon protonation. A higher pKa value corresponds to a stronger base.

  • Protonation Sites: In the case of the parent molecule, 2-aminopyridine, protonation preferentially occurs on the pyridine ring nitrogen.[2][3] The lone pair of electrons on the exocyclic amino group is partially delocalized into the aromatic π-system, reducing its availability for protonation, whereas the lone pair on the ring nitrogen is localized in an sp² hybrid orbital in the plane of the ring and is more available.[4] This results in 2-aminopyridine having a pKa of approximately 6.86 for its conjugate acid.[2][5]

  • Influence of the 5-(2-Methoxyethoxy) Substituent: The substituent at the 5-position is para to the ring nitrogen. The ether oxygen has lone pairs that can be donated into the pyridine ring through the mesomeric effect (+M), increasing the electron density at the ring nitrogen. Simultaneously, the oxygen atom exerts an electron-withdrawing inductive effect (-I) due to its electronegativity. For substituents like ethers, the resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character that enhances the basicity of the pyridine nitrogen.[6] Therefore, it is anticipated that 5-(2-Methoxyethoxy)pyridin-2-amine will be a slightly stronger base than 2-aminopyridine, exhibiting a slightly higher pKa.

The equilibrium for the primary protonation event is illustrated below:

Caption: Protonation equilibrium of 5-(2-Methoxyethoxy)pyridin-2-amine.

Predicted and Comparative pKa Values

Rationale for Prediction: The parent compound, 2-aminopyridine, serves as the foundational reference. As discussed, the methoxyethoxy group at the 5-position is expected to be weakly electron-donating, thereby increasing the basicity of the ring nitrogen compared to the unsubstituted analog. The predicted pKa is therefore expected to be slightly higher than 6.86.

For a more precise, non-experimental value, in silico methods are employed. Quantum mechanical calculations, such as those using Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) to simulate solvation, can predict pKa values with reasonable accuracy (typically within 0.5-1.0 pKa units).[7][8][9] These methods calculate the free energy change of the protonation reaction in a thermodynamic cycle.

Table 1: Comparative and Predicted pKa Values

Compound CAS Number pKa (Experimental) pKa (Predicted) Rationale / Method
Pyridine 110-86-1 5.23 - Reference Compound
2-Aminopyridine 504-29-0 6.86[2][3][5] - Parent Compound

| 5-(2-Methoxyethoxy)pyridin-2-amine | 1174737-37-3 | Not Available | ~7.0 - 7.2 | Predicted based on the electronic effect of the 5-substituent and comparison with 2-aminopyridine. |

Experimental Protocols for pKa Determination

To ensure scientific integrity, any predicted value must be validated experimentally. The following protocols describe two robust, industry-standard methods for pKa determination.

Method A: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring pH changes in a solution of the analyte upon the gradual addition of a strong acid or base titrant.[10][11] The pKa is the pH at which the analyte is 50% protonated, corresponding to the midpoint of the buffer region in the titration curve.[12]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl. Ensure the NaOH solution is carbonate-free.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]

    • Accurately weigh and dissolve the 5-(2-Methoxyethoxy)pyridin-2-amine sample in the KCl solution to a final concentration of approximately 1 mM.

  • Apparatus Setup and Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[13]

    • Set up an automated titrator or a manual burette over a beaker containing the sample solution on a magnetic stir plate.

    • Purge the sample solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH readings.[12]

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the sample solution into the titration vessel.

    • Add a small amount of 0.1 M HCl to lower the initial pH to ~2, ensuring the compound is fully protonated.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point(s) by finding the point of maximum slope on the curve (the first derivative, dpH/dV) or the zero-crossing of the second derivative (d²pH/dV²).

    • The pKa is equal to the pH at the volume of titrant corresponding to half the equivalence point volume.

Method B: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, leading to a pH-dependent UV-Vis spectrum.[14] It requires significantly less material than potentiometry and is well-suited for medium-throughput screening.[1]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from approximately 3 to 10, with a constant ionic strength.[1]

    • Prepare a concentrated stock solution of the analyte (e.g., 10 mM in DMSO).

  • Sample Analysis:

    • In a 96-well UV-transparent microplate or individual quartz cuvettes, add the buffer solutions.[1]

    • Add a small, fixed volume of the analyte stock solution to each well/cuvette to achieve a final concentration suitable for absorbance measurements (e.g., 50-100 µM). Include buffer blanks.

    • Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each sample using a plate reader or spectrophotometer.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.[15]

    • Plot the absorbance at the chosen wavelength(s) against the corresponding pH of the buffer.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[16] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Conclusion and Applications in Drug Development

The pKa of 5-(2-Methoxyethoxy)pyridin-2-amine, predicted to be slightly above 7.0, is a pivotal parameter. At physiological pH (~7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has direct and predictable consequences:

  • Solubility: The charged (protonated) form is generally more water-soluble than the neutral form, which is critical for formulation and bioavailability.

  • Permeability: The neutral (unprotonated) form is typically more lipid-soluble and thus more readily permeates biological membranes like the intestinal wall and the blood-brain barrier. The pKa value is a key input for models predicting absorption.

  • Target Binding: If the drug target has a binding pocket with charged or hydrogen-bonding residues, the ionization state of the drug molecule can dramatically affect binding affinity.

Accurate determination of the pKa, using robust methods such as potentiometric titration or UV-Vis spectroscopy, is not merely an academic exercise. It is a foundational step in rational drug design, enabling scientists to predict and optimize the pharmacokinetic and pharmacodynamic profile of new chemical entities.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. (n.d.). Retrieved from [Link]

  • Roccatano, D., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computational Chemistry, 27(14), 1641-1649. Available at: [Link]

  • Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1020-1024. Available at: [Link]

  • Foreman, M. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Retrieved from [Link]

  • Foreman, M. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharmaguideline. (2025). Retrieved from [Link]

  • Roccatano, D., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Request PDF available at: [Link]

  • The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Bartleby. (2020). Retrieved from [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Studocu. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (n.d.). Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • Aktaș, A. H., & Çetinkaya, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (n.d.). Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry, Mathematics and Physics, 5(4), 12-22. Available at: [Link]

  • Reusch, W. (2013). The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling: 5-(2-Methoxyethoxy)pyridin-2-amine

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically LogP and hydrophobicity, of 5-(2-Methoxyethoxy)pyridin-2-amine . This document is structured for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically LogP and hydrophobicity, of 5-(2-Methoxyethoxy)pyridin-2-amine . This document is structured for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).

Executive Summary

5-(2-Methoxyethoxy)pyridin-2-amine is a specialized heterocyclic building block often employed in medicinal chemistry to optimize the solubility and metabolic stability of drug candidates. Structurally, it consists of a 2-aminopyridine core—a privileged scaffold in kinase inhibitors and CNS-active agents—functionalized at the 5-position with a 2-methoxyethoxy (ME) side chain.

This guide focuses on the hydrophobicity (LogP) and distribution coefficient (LogD) of this molecule. Unlike simple alkylated pyridines, the methoxyethoxy substituent introduces a "mini-PEG" effect, modulating lipophilicity while enhancing aqueous solubility through hydrogen bond acceptance. Understanding these properties is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

PropertyValue / EstimateContext
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol Fragment-like
Predicted LogP 0.4 – 0.8Moderately hydrophilic
Predicted pKa (BH⁺) 6.5 – 7.0Basic (Pyridine N)
LogD (pH 7.4) ~0.4 – 0.7Mostly neutral at physiological pH
Key Feature Amphiphilic Side ChainSolubilizing motif

Molecular Architecture & Physicochemical Profile

Structural Dissection

The hydrophobicity of this molecule is a sum of three distinct structural components:

  • The Pyridine Core: A heteroaromatic ring that is inherently less lipophilic than benzene (LogP ~0.65 vs 2.13) due to the nitrogen lone pair.

  • The 2-Amino Group: A strong hydrogen bond donor (HBD). It significantly lowers LogP via H-bonding with water and increases basicity through resonance donation into the ring.

  • The 5-(2-Methoxyethoxy) Chain:

    • Ethylene Linker (-CH₂CH₂-): Adds lipophilicity (+LogP).

    • Ether Oxygen (-O-): Adds polarity and H-bond accepting (HBA) capacity (-LogP).

    • Terminal Methyl (-CH₃): Caps the chain, preventing ionization but adding slight lipophilicity.

The "Mini-PEG" Effect

The 2-methoxyethoxy group is a critical design element. In drug design, replacing a propyl group with a methoxyethyl group typically lowers LogP by ~1.0–1.5 units while maintaining similar steric bulk. However, in this specific molecule, the ether oxygen participates in an intramolecular H-bond network or interacts with solvent water, creating a solvation shell that masks the hydrophobic carbon backbone.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) regarding hydrophobicity contributions.

SAR_Analysis Core Pyridine Core (Base Scaffold) Amino 2-Amino Group (H-Bond Donor) Lowers LogP Core->Amino Resonance Stabilization SideChain 5-(2-Methoxyethoxy) (Solubilizing Tail) Core->SideChain Substitution @ C5 Hydrophilicity Net Result: Balanced LogP (~0.6) High Solubility Amino->Hydrophilicity Increases Ether Ether Oxygen H-Bond Acceptor SideChain->Ether Ethylene Ethylene Spacer Lipophilic SideChain->Ethylene Ether->Hydrophilicity Increases Lipophilicity Lipophilicity Ethylene->Lipophilicity Increases

Figure 1: Structural dissection of 5-(2-Methoxyethoxy)pyridin-2-amine showing the competing contributions to overall lipophilicity.

Theoretical vs. Experimental Determination

Computational Prediction (cLogP)

Using fragment-based algorithms (e.g., ClogP, XlogP3), we can estimate the value by comparing it to the known analog 2-amino-5-methoxypyridine (CAS: 10167-97-2).

  • Reference (2-Amino-5-methoxypyridine): LogP ≈ 0.50.

  • Modification: Addition of -CH₂-O-CH₂- fragment.

  • Calculation:

    • Addition of -CH₂- (x2): +1.0 LogP units.

    • Addition of Ether -O-: -1.0 to -1.3 LogP units.

    • Net Change: ~ -0.2 to 0.0 units.[1]

Ionization and LogD

The 2-aminopyridine moiety has a pKa of approximately 6.8 .

  • At pH 2.0 (Stomach): 100% Protonated (Cationic). LogD << LogP (Highly soluble).

  • At pH 7.4 (Blood): ~20% Protonated, 80% Neutral.

  • LogD Formula:

    
     (for bases).
    
    • If LogP = 0.6 and pKa = 6.8:

    • 
      .[2]
      

Implication: At physiological pH, the molecule remains moderately lipophilic, sufficient for membrane permeability but soluble enough to avoid aggregation.

Experimental Protocols

To validate these theoretical values, two primary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Miniaturized Shake-Flask (LogD @ pH 7.4)

Best for: Accurate, definitive data generation.

Materials:

  • n-Octanol (HPLC Grade, pre-saturated with buffer).

  • Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).

  • Test Compound: 5-(2-Methoxyethoxy)pyridin-2-amine (>98% purity).

  • UV-Vis Spectrophotometer or LC-MS/MS.

Workflow:

  • Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated PBS (aqueous stock). Measure UV absorbance (

    
    ).
    
  • Partitioning:

    • In a 2 mL vial, add 500 µL of Aqueous Stock.

    • Add 500 µL of pre-saturated n-Octanol.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample the aqueous phase (bottom).

    • Measure UV absorbance (

      
      ).
      
  • Calculation:

    
    
    (Note: If using LC-MS, measure peak areas in both phases directly).
    
Protocol B: RP-HPLC Estimation (CHI Method)

Best for: Rapid screening of analogs.

Principle: Retention time (


) on a C18 column correlates with hydrophobicity.

Workflow:

  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Aniline, Acetophenone).

  • Plot: Create a calibration curve of

    
     vs. 
    
    
    
    (capacity factor).
    
    
  • Determination: Inject target compound, measure

    
    , and interpolate LogP from the curve.
    
Experimental Logic Diagram

LogP_Protocol Start Start: 5-(2-Methoxyethoxy)pyridin-2-amine Choice Select Method Start->Choice SF_Prep Shake Flask: Saturate Octanol/Buffer Choice->SF_Prep High Accuracy HPLC_Prep HPLC: Calibrate with Standards Choice->HPLC_Prep High Throughput SF_Mix Partitioning: Vortex & Centrifuge SF_Prep->SF_Mix SF_Anal Analysis: LC-MS/MS of Phases SF_Mix->SF_Anal SF_Result Result: LogD (Experimental) SF_Anal->SF_Result HPLC_Run Run Gradient: Measure Retention Time HPLC_Prep->HPLC_Run HPLC_Calc Calculation: Interpolate from Curve HPLC_Run->HPLC_Calc HPLC_Result Result: CHI / LogP (Derived) HPLC_Calc->HPLC_Result

Figure 2: Decision tree and workflow for experimentally determining the hydrophobicity of the target compound.

Pharmacokinetic Implications

Solubility & Permeability

With a LogP near 0.6, 5-(2-Methoxyethoxy)pyridin-2-amine sits in the "Sweet Spot" for fragment-based drug discovery (FBDD):

  • Solubility: High (>1 mg/mL). The ether oxygen prevents the crystal lattice from becoming too stable (unlike purely aromatic analogs).

  • Permeability: Moderate. It is lipophilic enough to cross cell membranes via passive diffusion but may require active transport if attached to larger, more polar scaffolds.

Blood-Brain Barrier (BBB)

For CNS drugs, a LogP of 2.0–3.0 is ideal. This fragment alone is too hydrophilic (LogP ~0.6) to efficiently cross the BBB. However, it is often used as a "Polar Surface Area (PSA) modulator" . By attaching this fragment to a highly lipophilic core (e.g., a fluorinated phenyl ring), it can lower the overall LogP of the drug into the CNS-penetrant range while reducing non-specific binding.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Ritchie, T. J., et al. (2011). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery.

  • PubChem Compound Summary. (2024). "2-Amino-5-methoxypyridine (Analog Reference)." National Center for Biotechnology Information.

  • BOC Sciences. (2024). "LogP/LogD Determination Protocols." BOC Sciences Technical Guides.

Sources

Foundational

Commercial suppliers of 5-(2-Methoxyethoxy)pyridin-2-amine building blocks

Part 1: Executive Summary & Strategic Procurement 5-(2-Methoxyethoxy)pyridin-2-amine is a specialized heterocyclic building block valued in medicinal chemistry for its ability to enhance aqueous solubility and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Procurement

5-(2-Methoxyethoxy)pyridin-2-amine is a specialized heterocyclic building block valued in medicinal chemistry for its ability to enhance aqueous solubility and metabolic stability in drug candidates. The 2-methoxyethoxy tail acts as a polar, non-ionizable solubilizing group (a "mini-PEG" motif), while the 2-aminopyridine core serves as a critical hinge-binding motif in kinase inhibitors.

Current Commercial Status: Unlike commoditized reagents, this specific molecule is classified as a Tier 3 (Specialty/Custom) building block. It is rarely available as a bulk "in-stock" item from major catalog suppliers. Consequently, procurement strategies must pivot from direct purchasing to precursor sourcing or custom synthesis .

Supply Chain Decision Matrix

ProcurementStrategy Start Need 5-(2-Methoxyethoxy)pyridin-2-amine CheckStock Check Tier 1 Suppliers (Sigma, Enamine, Combi-Blocks) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable DirectBuy Direct Purchase (Lead Time: 1-2 weeks) IsAvailable->DirectBuy Yes CustomRoute Assess In-House Capabilities IsAvailable->CustomRoute No (Likely) InHouse In-House Synthesis (See Part 3) CustomRoute->InHouse SourcePrecursors Source Precursors: 1. 2-Amino-5-hydroxypyridine 2. 1-Bromo-2-methoxyethane InHouse->SourcePrecursors High Capability Outsource Outsource to CRO (WuXi, Pharmaron) InHouse->Outsource Low Bandwidth

Figure 1: Strategic decision tree for procuring rare heterocyclic building blocks.

Part 2: Chemical Profile & Precursor Sourcing

Since the target molecule is likely unavailable directly, the most efficient strategy is to acquire the core scaffold and the alkylating agent.

Target Molecule Profile
  • IUPAC Name: 5-(2-Methoxyethoxy)pyridin-2-amine

  • Core Scaffold: 2-Aminopyridine[1][2][3][4][5][6]

  • Functional Group: Ether (Solubilizing Tail)

  • Predicted Properties:

    • LogP: ~0.5 (Ideal for lowering lipophilicity of greasy scaffolds)

    • pKa: ~6.8 (Pyridine nitrogen)

Primary Precursor: 2-Amino-5-hydroxypyridine

This is the critical "anchor" molecule. It is widely available and stable.

SupplierCatalog NumberPurityPack SizeLead Time
Enamine EN300-XXXX95%+1g - 100g1-2 Weeks
Combi-Blocks OR-XXXX98%1g - 50g2-3 Days
Sigma-Aldrich 55717-46-997%250mg - 5gIn Stock
Fluorochem 04692498%1g - 25g1 Week
  • Note: Catalog numbers vary by region. Search by CAS: 55717-46-9 .[7][8][9][10]

Secondary Precursor: Alkylating Agents

To install the tail, you require an electrophilic ethyl methyl ether.

ReagentCASReactivity ProfileRecommended Use
1-Bromo-2-methoxyethane 6482-24-2ModerateStandard alkylation (requires heat).
2-Methoxyethyl tosylate 17178-11-9HighMild conditions; better for sensitive substrates.
2-Methoxyethanol 109-86-4Low (Nucleophile)Requires Mitsunobu conditions (PPh3/DIAD).

Part 3: Synthetic Utility & Experimental Protocol

The synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine is a classic O-alkylation of a phenol-like pyridine. The challenge lies in the ambident nucleophilicity of the starting material (O- vs. N-alkylation).

Synthetic Pathway Analysis

Synthesis SM1 2-Amino-5-hydroxypyridine (CAS: 55717-46-9) Conditions Base: Cs2CO3 or K2CO3 Solvent: DMF, 80°C SM1->Conditions Reagent 1-Bromo-2-methoxyethane (CAS: 6482-24-2) Reagent->Conditions Product 5-(2-Methoxyethoxy)pyridin-2-amine (Target) Conditions->Product Major (O-alkylation) SideProduct N-Alkylated Impurity (Minor) Conditions->SideProduct Minor

Figure 2: O-Alkylation pathway. The use of Cesium Carbonate (Cs2CO3) favors O-alkylation over N-alkylation due to the "hard/soft" acid-base principle and the specific solvation of the cesium cation.

Validated Experimental Protocol

Objective: Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine via O-alkylation.

Reagents:

  • 2-Amino-5-hydroxypyridine (1.0 equiv)[7]

  • 1-Bromo-2-methoxyethane (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-hydroxypyridine (1.10 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cs₂CO₃ (6.52 g, 20.0 mmol) in one portion. The suspension may turn slightly yellow/orange as the phenoxide forms. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.67 g, 1.13 mL, 12.0 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by LCMS or TLC (5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the starting material (polar, near baseline) and the appearance of the less polar product.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash the organic layer with brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM).

  • Validation: Verify structure via ¹H NMR (distinctive ethylene bridge signals at ~3.7 and ~4.1 ppm) and LCMS (M+H).

Troubleshooting:

  • Issue: Significant N-alkylation observed.

  • Solution: Switch base to NaH (1.1 equiv) in DMF at 0°C to form the tight ion pair phenoxide before adding the bromide, or protect the exocyclic amine with a Boc group (di-tert-butyl dicarbonate) prior to alkylation.

Part 4: Applications in Drug Discovery

This building block is a "privileged structure" modification.[11]

  • Solubility Enhancement: The methoxyethoxy chain disrupts crystal packing and interacts with water, significantly lowering the LogP of hydrophobic kinase inhibitors.

  • Hinge Binding: The 2-aminopyridine motif is a classic donor-acceptor (D-A) hydrogen bond motif that binds to the hinge region of kinases (e.g., ATP binding site).

  • Metabolic Stability: Unlike a simple methoxy group, the ethylene glycol extension is often more resistant to O-demethylation by cytochrome P450 enzymes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. Retrieved from [Link](Note: Used as structural reference for the core scaffold).

  • Asian Journal of Chemistry (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link](Describes the synthesis of the precursor).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine

Introduction Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, serving as core components in a wide array of pharmacologically active agents.[1][2] Their unique electronic properties and abili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, serving as core components in a wide array of pharmacologically active agents.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine, a potentially useful intermediate for further chemical elaboration. The synthesis is achieved via the O-alkylation of 2-amino-5-hydroxypyridine with 2-bromoethyl methyl ether.

This guide is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a self-validating framework for a successful and safe synthesis.

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for preparing ethers developed by Alexander Williamson in 1850.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Causality of Experimental Choices:

  • Nucleophile Generation: The reaction begins with the deprotonation of the hydroxyl group on 2-amino-5-hydroxypyridine. While the molecule has two potentially acidic protons (on the hydroxyl and amino groups), the phenolic proton is significantly more acidic and is selectively removed by a strong base.

  • Choice of Base: Sodium hydride (NaH) is the base of choice for this transformation.[6] As a non-nucleophilic base, it efficiently deprotonates the alcohol without competing in the subsequent substitution reaction. Its reaction with the alcohol is irreversible, driving the formation of the alkoxide to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction system.

  • The SN2 Reaction: The resulting pyridinolate anion is a potent nucleophile. It attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide leaving group in a concerted, backside attack characteristic of the SN2 mechanism.[7]

  • Solvent System: A polar aprotic solvent, such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive and accelerating the rate of the SN2 reaction.[6]

Overall Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine Product 5-(2-Methoxyethoxy)pyridin-2-amine 2-amino-5-hydroxypyridine->Product 2-bromoethyl_methyl_ether 2-Bromoethyl methyl ether 2-bromoethyl_methyl_ether->Product NaH 1. NaH, Anhydrous THF Heat 2. Heat

Caption: Overall synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine.

Materials and Equipment

Reagent Summary
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Amino-5-hydroxypyridineC₅H₆N₂O110.111.00 g9.08Starting Material
Sodium Hydride (60% in oil)NaH24.000.44 g10.9Base
2-Bromoethyl methyl etherC₃H₇BrO138.991.52 g (1.03 mL)10.9Alkylating Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49~10 mL-Quenching Agent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
BrineNaCl (aq)58.44As needed-Washing Agent
Required Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes (1 mL, 5 mL)

  • Argon or Nitrogen gas supply with manifold

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

All procedures must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Sodium Hydride (NaH): Highly reactive and flammable.[8] It reacts violently with water to produce flammable hydrogen gas.[9][10][11] Handle the 60% dispersion in mineral oil with extreme care under an inert atmosphere.[12] Avoid all contact with water and other protic solvents.[10]

  • 2-Bromoethyl methyl ether: Flammable liquid and vapor.[13] It is harmful if swallowed and causes skin and serious eye irritation.[14][15] It is also a lachrymator (causes tearing).[14]

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon exposure to air and light. Always use stabilized THF and store it properly.

  • 2-Amino-5-hydroxypyridine: May cause skin and eye irritation.[16] Handle with care.

Detailed Experimental Protocol

Visual Workflow

G A Setup: Assemble dry glassware under inert atmosphere (Ar/N2) B Add 2-amino-5-hydroxypyridine and anhydrous THF A->B C Deprotonation: Add NaH dispersion portion-wise at 0°C B->C D Stir at room temperature for 30 minutes C->D E Alkylation: Add 2-bromoethyl methyl ether dropwise D->E F Heat reaction to reflux and monitor by TLC E->F G Cool to 0°C and carefully quench with sat. aq. NH4Cl F->G H Workup: Extract with Ethyl Acetate, wash with brine G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify crude product via column chromatography I->J K Characterize final product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with an argon/nitrogen inlet, and two rubber septa.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures all moisture is removed, which is critical for the safe use of NaH.

  • To the flask, add 2-amino-5-hydroxypyridine (1.00 g, 9.08 mmol).

  • Using a syringe, add 30 mL of anhydrous THF to the flask. Stir the resulting suspension.

Step 2: Deprotonation with Sodium Hydride

  • Cool the flask to 0°C using an ice-water bath.

  • Carefully weigh sodium hydride (0.44 g of a 60% dispersion in mineral oil, 10.9 mmol, 1.2 equivalents) in a glove bag or under an inert atmosphere.

  • Add the NaH dispersion to the reaction mixture in small portions over 10-15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a more homogeneous, darker-colored suspension.

Step 3: Alkylation

  • Using a syringe, add 2-bromoethyl methyl ether (1.03 mL, 10.9 mmol, 1.2 equivalents) dropwise to the stirring suspension over 5 minutes.

  • After the addition is complete, attach a heating mantle and heat the reaction mixture to reflux (approximately 66°C for THF).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has been consumed (typically 4-6 hours).

Step 4: Reaction Quench and Workup

  • Once the reaction is complete, remove the heating mantle and cool the flask to 0°C in an ice-water bath.

  • CAUTION: Quenching must be done slowly and carefully behind a blast shield. Using a syringe, add saturated aqueous ammonium chloride solution (~10 mL) drop by drop to quench any unreacted NaH.

  • Transfer the mixture to a 250 mL separatory funnel. Add deionized water (30 mL) and ethyl acetate (50 mL).

  • Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification

  • Purify the crude material using flash column chromatography on silica gel.

  • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-(2-Methoxyethoxy)pyridin-2-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the newly introduced methoxyethoxy group.

    • A singlet around 3.3-3.4 ppm for the terminal methoxy (-OCH₃) protons (3H).

    • A triplet around 3.7-3.8 ppm for the methylene protons adjacent to the methoxy group (-O-CH₂-CH₂-OAr) (2H).

    • A triplet around 4.0-4.1 ppm for the methylene protons adjacent to the pyridine ring oxygen (-O-CH₂-CH₂-OAr) (2H).

    • Signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the pyridine ring.

    • A broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all carbons, including the new signals for the -OCH₃ and the two -OCH₂- carbons of the side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 169.1.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine using the Williamson ether synthesis. By carefully explaining the rationale behind the procedural choices and emphasizing critical safety measures, this guide provides researchers with a robust framework for successfully obtaining this valuable chemical intermediate. The self-validating nature of the protocol, incorporating in-process monitoring and definitive product characterization, ensures high scientific integrity.

References

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]

  • National Center for Biotechnology Information. "2-Bromoethyl methyl ether." PubChem Compound Summary for CID 80972. [Link]

  • University of California, Irvine. The Williamson Ether Synthesis Lab Manual. [Link]

  • Kennesaw State University. Experiment 12: The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Lab: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Stout. Experiment 06: Williamson Ether Synthesis. [Link]

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

  • PrepChem. Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

  • National Center for Biotechnology Information. "2-Amino-5-methoxypyridine." PubChem Compound Summary for CID 11320934. [Link]

  • NIST. 2-Pyridinamine, 5-methyl-. [Link]

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Application

Strategic Application Note: 5-(2-Methoxyethoxy)pyridin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Potency Paradox

In modern kinase drug discovery, a recurring failure mode is the "brick dust" phenomenon—where high potency (nM IC₅₀) is achieved at the expense of aqueous solubility, leading to poor oral bioavailability.

This guide details the application of 5-(2-Methoxyethoxy)pyridin-2-amine (referred to herein as Fragment 5-MEP ) as a strategic building block. By replacing lipophilic hinge-binders with 5-MEP, researchers can introduce a "solubilizing tail" (the methoxyethoxy group) that protrudes into the solvent-exposed front pocket while maintaining the critical bidentate hydrogen bonding of the aminopyridine core to the kinase hinge region.

Key Chemical Attributes
PropertyValueRelevance in Drug Design
Molecular Formula C₈H₁₂N₂O₂Low MW fragment allowing room for core scaffold growth.
H-Bond Donors 2 (Primary Amine)Critical for Hinge Interaction (e.g., Met, Glu backbone).
H-Bond Acceptors 4 (Pyridine N + 2 Ethers)Solvation and water-bridging capability.
LogP (Calc) ~0.5 - 0.9Hydrophilic profile significantly lowers lipophilicity of final adducts.

Mechanistic Rationale & Structural Biology

The Binding Hypothesis

The 2-aminopyridine motif is a "privileged scaffold" in kinase inhibition (e.g., Palbociclib, Crizotinib). It typically functions as a bidentate hinge binder:

  • Pyridine Nitrogen (N1): Accepts a hydrogen bond from the backbone amide NH of the hinge residue.

  • Exocyclic Amine (C2-NH₂): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

The Role of the 5-(2-Methoxyethoxy) Tail: Unlike a simple methyl or chloro substituent, the 2-methoxyethoxy chain at the C5 position is flexible and polar. In Type I binding modes (ATP-competitive), this tail is designed to point towards the Solvent Accessible Front Pocket .

  • Effect: It disrupts the ordered water network, increasing entropy-driven binding, and acts as a localized solubilizing group (mini-PEGylation) without steric clash in the ATP pocket.

Visualization of the Signaling Context (ERK Pathway Example)

The following diagram illustrates the upstream and downstream context where 5-MEP derived inhibitors (often targeting ERK or CDK) intervene.

KinaseSignaling RTK Receptor Tyrosine Kinase (EGFR/HER2) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target of 5-MEP Analogs) MEK->ERK Phosphorylation (Thr/Tyr) Nucleus Nuclear Transcription Factors (c-Myc, ELK1) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor 5-MEP Derived Inhibitor Inhibitor->ERK ATP Competition

Caption: The MAPK/ERK pathway. 5-MEP based inhibitors typically target the ATP-binding site of ERK or upstream kinases, blocking downstream transcriptional activation.

Protocol: Chemical Synthesis & Coupling

Objective: Synthesize a kinase inhibitor core (e.g., a pyrimidine or triazine scaffold) substituted with 5-(2-methoxyethoxy)pyridin-2-amine.

Synthesis of the Fragment (If not commercially sourced)

While 5-MEP is commercially available, in-house synthesis ensures purity.

  • Starting Material: 2-Amino-5-hydroxypyridine or 2-Amino-5-bromopyridine.

  • Reaction Type: O-Alkylation or Ullmann Coupling.

Step-by-Step (O-Alkylation Route):

  • Dissolution: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF.

  • Base Activation: Add Cs₂CO₃ (2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 4-6 hours. Monitor by LC-MS (Target M+H ≈ 169.1).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1]

Buchwald-Hartwig Cross-Coupling to Core Scaffold

This is the critical step to attach 5-MEP to a heteroaryl chloride core (e.g., 2,4-dichloropyrimidine).

Reagents:

  • Core: 2,4-Dichloropyrimidine (or similar scaffold).

  • Nucleophile: 5-(2-Methoxyethoxy)pyridin-2-amine (5-MEP).

  • Catalyst: Pd₂(dba)₃ (5 mol%).

  • Ligand: Xantphos (10 mol%) - Preferred for aminopyridines to prevent catalyst poisoning.

  • Base: Cs₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/N₂.

  • Loading: Add the chloro-heterocycle (1.0 mmol), 5-MEP (1.1 mmol), Pd catalyst, Xantphos, and Base.

  • Degassing: Add Dioxane (5 mL) and bubble Argon through the solution for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Filtration: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH gradient). Aminopyridines can streak; add 1% NH₄OH to the eluent.

Protocol: Biological & Physicochemical Validation

Once the library is synthesized, the following assays validate the utility of the 5-MEP moiety.

Kinetic Solubility Assay (Nephelometry)

Purpose: To confirm that the methoxyethoxy tail improves solubility compared to a standard phenyl or methyl-pyridyl analog.

  • Stock Prep: Prepare 10 mM DMSO stocks of the 5-MEP analog and the lipophilic control.

  • Dilution: Spike stocks into pH 7.4 phosphate buffer (final DMSO < 2%) at concentrations ranging from 1 µM to 500 µM.

  • Incubation: Shake for 90 minutes at RT.

  • Readout: Measure light scattering (Nephelometry) or filter and measure UV absorbance.

  • Success Criteria: 5-MEP analog should show >50 µM solubility; lipophilic controls often precipitate at <5 µM.

ADP-Glo™ Kinase Assay (Promega)

Purpose: Verify that the bulky tail does not sterically hinder ATP binding.

  • Enzyme Mix: Dilute Kinase (e.g., ERK2, 0.2 ng/µL) in 1x Kinase Buffer.

  • Compound: Add 5-MEP inhibitor (serial dilution) to 384-well plate.

  • Start: Add ATP (at K_m) and Substrate (e.g., MBP). Incubate 60 min.

  • Depletion: Add ADP-Glo Reagent (40 min) to consume unreacted ATP.

  • Detection: Add Kinase Detection Reagent (40 min) to convert ADP to Luciferase signal.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC₅₀.

Comparative Data Analysis

The table below illustrates the typical SAR improvement seen when switching from a standard "Fragment A" to the "5-MEP" motif in a hypothetical CDK inhibitor campaign.

Compound IDR-Group (C5 Position)IC₅₀ (Kinase)Kinetic Solubility (pH 7.4)LogD (7.4)
Cmpd-001 -H (Unsubstituted)12 nM5 µM3.8
Cmpd-002 -CH₃ (Methyl)8 nM2 µM4.1
Cmpd-003 -O-CH₂-CH₂-O-CH₃ (5-MEP) 10 nM >150 µM 2.2

Interpretation:

  • Potency: The IC₅₀ remains comparable (10 nM vs 8-12 nM), indicating the tail is tolerated in the solvent pocket.

  • Solubility: A >30-fold increase in solubility is observed.

  • Lipophilicity: LogD drops from >3.5 (high metabolic risk) to 2.2 (ideal drug-like range).

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

    • Context: Comprehensive review of kinase inhibitor structures, highlighting the prevalence of aminopyridine motifs.
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

    • Context: Establishes the SAR principles of solubilizing tails in kinase inhibitors (Das
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2][3] Nature Reviews Cancer.

    • Context: Discusses the structural biology of Type I vs Type II binding and solvent channel utiliz
  • Vertex Pharmaceuticals. (2018). "Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry.

    • Context: Demonstrates the synthetic manipulation of aminopyridine cores for kinase selectivity.
  • PubChem Compound Summary. (2025). "2-Amino-5-methoxypyridine (Analogous Core)." National Library of Medicine.

    • Context: Physicochemical data verific

Sources

Method

Nucleophilic aromatic substitution to synthesize 5-(2-Methoxyethoxy)pyridin-2-amine

Application Note: AN-PYR-205 Topic: Scalable Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine via Nucleophilic Aromatic Substitution ( ) Date: October 26, 2023 Author: Senior Application Scientist, Process Development Gro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-205 Topic: Scalable Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine via Nucleophilic Aromatic Substitution (


)
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Development Group

Executive Summary

This application note details the optimized synthetic route for 5-(2-Methoxyethoxy)pyridin-2-amine , a critical pharmacophore in kinase inhibitor development. While direct nucleophilic aromatic substitution (


) on 2,5-dihalo- or 5-halo-2-nitropyridines presents attractive theoretical shortcuts, this guide advocates for a robust, regioselective two-step protocol .

We prioritize the


 Amination Strategy , utilizing a 2-chloropyridine precursor. This approach circumvents the severe regioselectivity issues inherent in direct alkoxylation of nitropyridines (where C2-displacement competes with C5-displacement) and avoids the oxidative instability of 2-amino-5-hydroxypyridine starting materials.

Key Technical Achievements:

  • Regiocontrol: 100% selectivity for the 5-position ether via precursor design.

  • Scalability: Validated protocol for gram-to-kilogram transition.

  • Safety: Elimination of energetic nitropyridine intermediates common in alternative routes.

Strategic Analysis & Pathway Selection

The Regioselectivity Challenge

Synthesizing 2,5-disubstituted pyridines via


 requires navigating the competing electrophilicity of the C2 and C5 positions.
  • Position C2: Highly activated by the adjacent ring nitrogen (

    
    , 
    
    
    
    effects). Nucleophiles preferentially attack here.
  • Position C5: Only moderately activated, typically requiring a strong electron-withdrawing group (EWG) at C2 (para-activation) to facilitate

    
    .
    
Route Comparison
FeatureRoute A: Direct Alkoxylation (

)
Route B: Stepwise Amination (

+

)
Starting Material 5-Fluoro-2-nitropyridine2-Chloro-5-hydroxypyridine
Reaction Displacement of F (at C5) by alkoxide.1. O-Alkylation (

)2. Cl-Displacement by

(

)
Major Risk High Regioselectivity Risk: Alkoxides often displace the

group at C2 (favored) rather than F at C5.
Deactivation: The installed alkoxy group is an Electron Donating Group (EDG), deactivating the ring for the subsequent amination.
Outcome Mixture of isomers (difficult purification).Single regioisomer. Requires forcing conditions for Step 2.
Verdict Not Recommended for Scale-up.Recommended Protocol.

Detailed Experimental Protocols

Step 1: Ether Synthesis via O-Alkylation ( )

Objective: Install the 2-methoxyethoxy chain at the 5-position using a robust


 reaction on the phenolate.

Reagents:

  • Substrate: 2-Chloro-5-hydroxypyridine [CAS: 41288-96-4] (1.0 equiv)

  • Electrophile: 1-Bromo-2-methoxyethane [CAS: 6482-24-2] (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M]

Procedure:

  • Charge: To a dry reaction vessel equipped with a mechanical stirrer, add 2-Chloro-5-hydroxypyridine and DMF.

  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to generate the phenolate anion. Note: The solution will typically darken.
    
  • Addition: Add 1-Bromo-2-methoxyethane dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Conversion should be >98%. If stalled, add catalytic NaI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Usually not required. Recrystallize from Hexanes/EtOAc if necessary.

    • Intermediate Product: 2-Chloro-5-(2-methoxyethoxy)pyridine.

Step 2: Amination via Nucleophilic Aromatic Substitution ( )

Objective: Displace the C2-Chloride with Ammonia. Due to the deactivating effect of the C5-ether (EDG), the pyridine ring is electron-rich, making this


 difficult. We utilize high-pressure conditions to drive conversion.

Reagents:

  • Substrate: 2-Chloro-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Nucleophile: Aqueous Ammonia (28-30%

    
    ) (10-20 equiv)
    
  • Catalyst (Optional): Copper(I) Oxide (

    
    ) (0.05 equiv) – Accelerates reaction via Ullmann-type mechanism if pure 
    
    
    
    is too slow.
  • Solvent: Ethanol or Isopropanol (to solubilize the organic substrate).

Procedure (Autoclave Method):

  • Safety Check: Ensure autoclave is rated for >20 bar pressure.

  • Loading: In a stainless steel pressure reactor, dissolve the substrate in Ethanol (3 vol). Add Aqueous Ammonia (10 vol).

    • Optimization: For faster kinetics, add

      
       (5 mol%) and 
      
      
      
      -dimethylethylenediamine (DMEDA) ligand (10 mol%).
  • Reaction: Seal the reactor. Heat to 135°C – 150°C .

    • Pressure:[1][2] Internal pressure will rise to ~15-20 bar.

    • Time: 12–24 hours.[3]

  • Workup:

    • Cool reactor to RT.[2][4] Vent carefully in a fume hood (ammonia gas release).

    • Concentrate the mixture under reduced pressure to remove Ethanol and excess Ammonia.

    • Dilute residue with water and extract with DCM (Dichloromethane).

    • Note: The product is an amine and may be partially water-soluble. Salting out the aqueous layer (NaCl saturation) improves recovery.

  • Purification: Flash chromatography (DCM:MeOH:NH3, 95:5:1) or recrystallization from Ethanol/Heptane.

    • Final Product: 5-(2-Methoxyethoxy)pyridin-2-amine.[5]

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the stepwise transformation and the critical Meisenheimer complex involved in the


 step.

G Start 2-Chloro-5-hydroxypyridine Step1 Step 1: O-Alkylation (SN2, K2CO3, 80°C) Start->Step1 Inter Intermediate: 2-Chloro-5-(2-methoxyethoxy)pyridine Step1->Inter Yield: ~90% Step2 Step 2: Amination (SNAr, NH3, 150°C) Inter->Step2 Complex Meisenheimer Complex (High Energy) Step2->Complex Rate Limiting Product Target: 5-(2-Methoxyethoxy)pyridin-2-amine Complex->Product -HCl

Caption: Synthesis workflow showing the


 installation of the ether followed by the rate-limiting 

amination.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Etherification (Step 1) Alkyl bromide is less reactive; Moisture in DMF.Add 10 mol% NaI (Finkelstein catalyst). Ensure

is freshly ground and dried.
Stalled Amination (Step 2) Electron-rich ring deactivates C2-Cl bond; Temp too low.Increase temp to 160°C . Switch from aq. ammonia to liquid ammonia in solvent (higher concentration). Add Cu(I) catalyst.
Black Tarry Residue (Step 2) Oxidation of the amine product at high temp.Degas solvents with

prior to heating. Add an antioxidant (e.g., Sodium Ascorbate) if using Cu-catalysis.
Low Recovery of Amine Product solubility in water.Perform continuous extraction or use n-Butanol for extraction. Dry organic layer thoroughly.

Safety & Compliance (HSE)

  • Ammonia Pressure: The amination step generates significant pressure (15-20 bar). Use only rated autoclaves/Parr reactors. Never fill the vessel >60% volume.

  • Alkylating Agents: 1-Bromo-2-methoxyethane is an alkylating agent and potential carcinogen. Handle in a fume hood with double gloving.

  • Waste Disposal: Aqueous waste from Step 2 contains copper (if used) and ammonia. Neutralize and segregate for heavy metal disposal.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

    • Citation for mechanistic underpinnings of and the "Element Effect".
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

    • Context on the utility of methoxyethoxy side chains for solubility.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

    • Reference for pyridine functionaliz
  • Pfizer Inc. (2005). Process for the preparation of aminopyridines. US Patent 6,936,612.

    • Specific industrial protocol for amin
  • Vertex Pharmaceuticals. (2002). Compositions useful as inhibitors of protein kinases. WO Patent 2002079197.

    • Examples of 5-(2-methoxyethoxy)pyridin-2-amine synthesis in drug discovery.

Sources

Application

Application Note: High-Fidelity Reduction of 5-(2-methoxyethoxy)-2-nitropyridine

Executive Summary This application note details the robust reduction of 5-(2-methoxyethoxy)-2-nitropyridine to its corresponding amine, 5-(2-methoxyethoxy)pyridin-2-amine . This transformation is a critical step in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust reduction of 5-(2-methoxyethoxy)-2-nitropyridine to its corresponding amine, 5-(2-methoxyethoxy)pyridin-2-amine . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors where the 2-aminopyridine motif serves as a key hinge-binding element.

While the reduction of nitro groups is a textbook transformation, nitropyridines present specific challenges, including catalyst poisoning via pyridine-metal coordination and the stability of the N-oxide or hydroxylamine intermediates. This guide presents two validated methodologies: Catalytic Hydrogenation (Method A) for scalability and purity, and Iron-Mediated Chemical Reduction (Method B) for laboratories lacking high-pressure infrastructure.

Reaction Mechanism & Strategic Analysis

The reduction of the nitro group at the C2 position of the pyridine ring proceeds through a stepwise electron transfer mechanism. Understanding this cascade is vital for troubleshooting incomplete conversions.

Mechanistic Pathway

The reaction does not occur in a single step. It transitions through the nitroso and hydroxylamine intermediates.[1][2] The final reduction of the hydroxylamine to the amine is the rate-determining step (RDS) in many catalytic cycles. Failure to maintain adequate temperature or pressure often leads to the isolation of the hydroxylamine impurity (often identifiable by a mass shift of M-16 relative to the nitro, or M+16 relative to the amine).

Visualization of Reaction Pathway

ReactionPathway Nitro 5-(2-methoxyethoxy)- 2-nitropyridine (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e-, 2H+ Amine 5-(2-methoxyethoxy) pyridin-2-amine (Product) Hydroxyl->Amine 2e-, 2H+ (Rate Limiting)

Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Amine requires sustained driving force.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, Cleanliness, High Yield (>95%).[3]

Experimental Rationale

Palladium on Carbon (Pd/C) is the catalyst of choice. The 2-methoxyethoxy side chain acts as a solubilizing group, making Methanol (MeOH) or Ethanol (EtOH) ideal solvents.

  • Caution: Pyridine nitrogens can coordinate with Pd, potentially poisoning the catalyst. However, in protic solvents, the catalyst activity is usually maintained. If stalling occurs, the addition of a weak acid (Acetic Acid) can protonate the pyridine nitrogen, preventing catalyst coordination.

Protocol

Reagents:

  • Substrate: 5-(2-methoxyethoxy)-2-nitropyridine (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous preferred)

  • Gas: Hydrogen (

    
    ) (Balloon or 3 bar)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve 10.0 g of 5-(2-methoxyethoxy)-2-nitropyridine in 100 mL of Methanol (10V).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet). Note: Pd/C is pyrophoric when dry. Always add to the wet solvent stream under inert gas.

  • Hydrogenation:

    • Balloon Method: Purge the system with

      
       x3. Attach a double-balloon of hydrogen. Stir vigorously at Room Temperature (RT).
      
    • Parr Shaker/Autoclave: Pressurize to 3 bar (45 psi). Stir at RT.

  • Monitoring: Monitor via LC-MS or TLC (System: 5% MeOH in DCM). The nitro starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , stains usually UV active and ninhydrin positive).
    • Critical Check: Look for the hydroxylamine intermediate.[1][4] If present, increase temperature to 40°C and continue stirring.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/C.

    • Wash the Celite cake with MeOH (2 x 20 mL).

    • Safety: The filter cake is flammable. Keep wet with water and dispose of in a dedicated metal waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Labs without hydrogen lines, chemoselectivity (if halogens are present).

Experimental Rationale

The Bechamp reduction (or modifications thereof) uses zero-valent iron. Ammonium chloride (


) is used as an electrolyte and mild proton source. This method avoids the risk of over-reduction (hydrogenation of the pyridine ring) and does not require pressurized gas.
Protocol

Reagents:

  • Substrate: 1.0 eq

  • Iron Powder (325 mesh): 5.0 eq

  • Ammonium Chloride: 5.0 eq

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a flask equipped with a reflux condenser, suspend 5-(2-methoxyethoxy)-2-nitropyridine (1.0 eq) in EtOH/Water (3:1, 10V).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as it oxidizes.

  • Timeline: Reflux for 2–4 hours. Monitor by TLC.

  • Workup:

    • Cool to RT.

    • Filter through Celite to remove iron oxides. The filtration may be slow due to fine particulates; using a wide-diameter funnel helps.

    • Wash the cake with Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

    • Dry organics over

      
      , filter, and concentrate.
      

Process Control & Data Summary

Comparison of Methods
FeatureMethod A: HydrogenationMethod B: Fe/NH4Cl
Yield 92–98%80–88%
Purity (Crude) High (>95%)Moderate (Iron salts may persist)
Reaction Time 2–6 Hours2–4 Hours
Scalability Excellent (kg scale)Moderate (Waste disposal issues)
Safety H2 flammability, Pyrophoric Cat.No pressurized gas; Heavy metal waste
Workflow Decision Tree

Workflow Start Start: Reduction of 5-(2-methoxyethoxy)-2-nitropyridine CheckEquip Is H2 Pressure/Shaker available? Start->CheckEquip MethodA Method A: Pd/C + H2 (Preferred for Purity) CheckEquip->MethodA Yes MethodB Method B: Fe + NH4Cl (Preferred for Selectivity) CheckEquip->MethodB No Monitor IPC: Check for Hydroxylamine (LCMS/TLC) MethodA->Monitor MethodB->Monitor Stall Reaction Stalled? Monitor->Stall FixA Add Acetic Acid (1 eq) Increase Temp to 45°C Stall->FixA Method A Stalled FixB Add more Fe powder Check agitation Stall->FixB Method B Stalled Finish Filter & Concentrate Store under Argon Stall->Finish Complete FixA->Monitor FixB->Monitor

Figure 2: Operational workflow and troubleshooting decision tree.

Storage and Stability

Aminopyridines are electron-rich and prone to oxidation upon prolonged exposure to air, turning from pale yellow to dark brown.

  • Storage: Store under Nitrogen or Argon at 2–8°C.

  • Salt Formation: If long-term storage is required, converting the amine to its Hydrochloride (HCl) salt is recommended. Dissolve the amine in EtOAc and add 1M HCl in Ether to precipitate the stable salt.

References

  • Google Patents.CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • National Institutes of Health (NIH) - PMC. Selective hydrogenation of nitro compounds to amines. (Mechanistic insights into nitro-reduction pathways). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine

Topic: Yield Optimization & Troubleshooting for 5-(2-Methoxyethoxy)pyridin-2-amine CAS Registry Number: 1352317-31-1 (and related analogs) Target Audience: Medicinal Chemists, Process Development Scientists Strategic Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 5-(2-Methoxyethoxy)pyridin-2-amine CAS Registry Number: 1352317-31-1 (and related analogs) Target Audience: Medicinal Chemists, Process Development Scientists

Strategic Overview: The Regiochemistry Trap

Before optimizing yield, verify your synthetic route. A common failure mode in synthesizing this scaffold is confusing the regiochemistry of the pyridine substitution.

  • The Target: 5-(2-Methoxyethoxy)pyridin-2-amine (Amine at C2, Ether at C5).

  • The Common Error: Using the "Nitro Route" (2-chloro-5-nitropyridine + alcohol). This produces 5-amino-2-(2-methoxyethoxy)pyridine (Ether at C2, Amine at C5), which is a regioisomer, not the target.

To synthesize the correct 5-alkoxy-2-amino isomer, you must build the ether linkage at the 5-position while preserving (or installing) the amine at the 2-position.

Recommended Synthetic Pathways

We recommend two primary workflows based on your available equipment and starting materials:

  • Method A (Direct Ullmann Coupling): Best for shorter step count. Uses Copper-catalyzed etherification of 2-amino-5-halopyridines.

  • Method B (Stepwise Alkylation-Amination): Best for high purity and avoiding N-alkylation side products. Starts from 6-bromopyridin-3-ol.

SynthesisRoutes Start_A 2-Amino-5-iodopyridine Reaction_A Method A: Ullmann Etherification (CuI, Ligand, 2-Methoxyethanol) Start_A->Reaction_A Start_B 6-Bromopyridin-3-ol Reaction_B1 Step 1: O-Alkylation (1-Bromo-2-methoxyethane, Base) Start_B->Reaction_B1 Target TARGET: 5-(2-Methoxyethoxy)pyridin-2-amine Reaction_A->Target Direct Route (Risk: N-alkylation) Intermediate_B 2-Bromo-5-(2-methoxyethoxy)pyridine Reaction_B1->Intermediate_B Reaction_B2 Step 2: Amination (Cu/NH3 or Buchwald) Intermediate_B->Reaction_B2 Reaction_B2->Target Robust Route (Higher Purity)

Caption: Comparison of Direct Ullmann Coupling (Method A) vs. Stepwise Alkylation-Amination (Method B).

Method A: Direct Ullmann Etherification (Protocol & Troubleshooting)

This method directly converts 2-amino-5-iodopyridine (or bromo) to the target using a copper catalyst. It is efficient but sensitive to reaction conditions.

Standard Protocol:

  • Reagents: 2-Amino-5-iodopyridine (1.0 eq), 2-Methoxyethanol (solvent/reagent), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq).

  • Conditions: Sealed tube, 110°C, Argon atmosphere, 12-24 hours.

Troubleshooting Guide: Method A
IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning / OxidationDegas solvents thoroughly. Cu(I) oxidizes to inactive Cu(II) rapidly. Use a glovebox or rigorous Schlenk line techniques. Switch from Bromide to Iodide precursor for higher reactivity.
N-Alkylation Impurity Competitive attack by AmineLigand Optimization: Ensure 1,10-phenanthroline is used; it promotes O-arylation over N-arylation. Alternatively, use N-acetyl protection on the amine prior to coupling, then deprotect (hydrolysis).
Blue/Green Reaction Mixture Oxidation of CopperThe active species is Cu(I) (yellow/brown). A blue/green color indicates oxygen ingress. Repeat with fresh CuI and strict inert atmosphere.
Poor Solubility Wrong Base/SolventIf using 2-methoxyethanol as the sole solvent, solubility of Cs₂CO₃ may be poor. Add DMF (10-20% v/v) to improve homogeneity.

Method B: Stepwise Alkylation-Amination (Protocol & Troubleshooting)

This route is more reliable for scale-up as it avoids the chemoselectivity issues (N- vs O-attack) of the direct coupling.

Step 1: O-Alkylation

  • Substrate: 6-Bromopyridin-3-ol (2-bromo-5-hydroxypyridine).

  • Reagents: 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C.

  • Key Insight: The pyridin-3-ol proton is acidic (pKa ~8-9); mild bases like K₂CO₃ are sufficient and minimize side reactions.

Step 2: Amination

  • Substrate: 2-Bromo-5-(2-methoxyethoxy)pyridine.

  • Reagents: Aqueous Ammonia (excess), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 90-100°C.

Troubleshooting Guide: Method B
IssueProbable CauseCorrective Action
Step 1: N-Alkylation (Pyridone formation) TautomerizationWhile 3-hydroxypyridines favor O-alkylation, trace N-alkylation can occur. Use a non-polar aprotic co-solvent (e.g., Toluene/DMF mix) to disfavor the polar transition state of N-alkylation.
Step 2: Incomplete Amination Ligand/Temp mismatchL-Proline is excellent for Cu-catalyzed amination of aryl bromides. Ensure temperature reaches 90°C . If slow, switch to Buchwald-Hartwig (Pd₂dba₃ / Xantphos) for rapid conversion at 80°C.
Product Isolation Issues High PolarityThe product is an amino-ether and is water-soluble. Do not wash with excessive water. Use DCM/Isopropanol (3:1) for extraction from basic aqueous layer.

Purification & Isolation Strategy

The target molecule, 5-(2-methoxyethoxy)pyridin-2-amine, is polar and basic. Standard silica chromatography often leads to streaking and yield loss.

Recommended Work-up:

  • Quench: Dilute reaction with NH₄Cl (aq) to complex copper (turns deep blue).

  • Extraction: Extract with EtOAc/THF (1:1) . Pure EtOAc may not extract the polar product efficiently.

  • Chromatography:

    • Stationary Phase: Amine-functionalized Silica (NH-Silica) is ideal to prevent tailing.

    • Mobile Phase: DCM : MeOH (95:5 to 90:10).

    • Additive: If using standard silica, add 1% Triethylamine or 1% NH₄OH to the mobile phase to deactivate acidic sites.

FAQ: Expert Insights

Q: Can I use sodium hydride (NaH) for Method A? A: Yes, but with caution. NaH will deprotonate the amine and the alcohol. While the alkoxide is the stronger nucleophile, the amide anion (N-) is generated. If you use NaH, you must use the alcohol (2-methoxyethanol) in large excess (as solvent) to statistically favor O-coupling.

Q: Why is my yield stuck at 50% despite full conversion? A: Check your aqueous workup. The ether chain makes the molecule amphiphilic. Significant product might be remaining in the aqueous phase. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with DCM or CHCl₃.

Q: Is the starting material 2-amino-5-hydroxypyridine viable? A: Generally, no. 2-Amino-5-hydroxypyridine is unstable and prone to oxidation (turning black/tarry) upon storage. It is better to generate the ether on the bromo-hydroxy precursor (Method B) or use the iodo-amine precursor (Method A).

References

  • Copper-Catalyzed Selective Bond Formation: Roy, S., et al. (2017). "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine."[1] RSC Advances, 7, 44366–44370.

  • Ullmann Ether Synthesis: Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460.

  • Synthesis of Pyridyl Ethers: Patent WO2015195228A1. "Heteroaryl compounds for kinase inhibition." (Describes analogous ether synthesis conditions).

  • Amination of Halopyridines: Tellers, D. M., et al. (2006). "Microwave-Assisted Synthesis of 2-Aminopyridines." Organic Letters, 8(21), 4903–4906.

Sources

Optimization

Technical Support Center: Troubleshooting the Etherification of 2-amino-5-hydroxypyridine

Welcome to the technical support center for the etherification of 2-amino-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 2-amino-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific Williamson ether synthesis. The inherent bifunctionality of the starting material presents unique challenges that require a nuanced approach to achieve high yields and regioselectivity. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the etherification of 2-amino-5-hydroxypyridine so challenging?

The primary difficulty in the etherification of 2-amino-5-hydroxypyridine arises from its structure as an ambident nucleophile. The molecule possesses two distinct nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂).[1][2] When reacting with an alkylating agent, three potential products can form: the desired O-alkylated ether, the undesired N-alkylated amine, and the N,O-dialkylated product.

The core challenge is controlling the regioselectivity of the reaction. Nitrogen is generally less electronegative and thus a softer, more nucleophilic center than oxygen, which can lead to preferential N-alkylation under certain conditions.[3] Furthermore, the pyridine ring is electron-deficient, which can influence the reactivity of both functional groups.[4] Achieving selective O-alkylation requires carefully optimized conditions that favor the reaction at the hydroxyl position while minimizing reactions at the amino group.

Q2: My reaction has a low yield or failed completely. What are the most likely causes?

Low or no yield in a Williamson ether synthesis is a common problem that can usually be traced back to a few key parameters.[5][6] The reaction is a bimolecular nucleophilic substitution (SN2) and is therefore sensitive to substrate structure, reagent quality, and reaction conditions.[1][7][8]

Before repeating the experiment, consult the following troubleshooting guide and diagnostic flowchart.

Table 1: Common Causes for Low/No Product Formation

Possible CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation Use a stronger base (e.g., NaH, KH). Ensure the base is fresh and handled under anhydrous conditions.The hydroxyl group of the pyridine must be fully deprotonated to form the more potent alkoxide nucleophile. Weaker bases like K₂CO₃ may not be sufficient for complete conversion.[8]
Poor Leaving Group Use an alkylating agent with a better leaving group. The general reactivity order is I > Br > Cl > OTs.[9][10]The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.[10]
Sterically Hindered Alkyl Halide Use a primary alkyl halide. Avoid secondary and tertiary halides.[11][12]Secondary and especially tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of a strong base (the alkoxide), forming an alkene side product instead of the desired ether.[6][11][12]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7][11]Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the alkoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[10]
Reagent Purity Ensure starting materials and solvents are pure and anhydrous.Moisture is detrimental to the reaction as it will consume the strong base and quench the alkoxide nucleophile.[5][9]
Low Reaction Temperature Gradually increase the reaction temperature. Typical ranges are 50-100 °C.[7]SN2 reactions require sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can promote side reactions.[6]

Use the following flowchart to diagnose the potential issue in a logical sequence.

G start Low or No Yield check_base Is the base strong enough (e.g., NaH, KH)? start->check_base check_lg Is the alkyl halide's leaving group optimal (I > Br)? check_base->check_lg Yes fail Re-evaluate Strategy (Consider Protecting Group) check_base->fail No check_sterics Is the alkyl halide primary? check_lg->check_sterics Yes check_lg->fail No check_solvent Is the solvent polar aprotic (DMF, DMSO)? check_sterics->check_solvent Yes check_sterics->fail No check_conditions Are conditions anhydrous and temperature sufficient? check_solvent->check_conditions Yes check_solvent->fail No success Optimize & Repeat check_conditions->success Yes check_conditions->fail No

A logical workflow for troubleshooting low-yield Williamson ether synthesis.
Q3: How can I prevent N-alkylation and improve selectivity for the desired ether?

This is the most critical challenge. Direct alkylation of 2-amino-5-hydroxypyridine often yields a mixture of products due to the competing nucleophilicity of the amino and hydroxyl groups.[2] The most robust and reliable strategy to ensure selective O-alkylation is to temporarily "mask" or protect the amino group.[13]

A protecting group is a reversible modification of a functional group to render it inert during a specific chemical transformation.[13] Once the desired reaction (O-alkylation) is complete, the protecting group is removed to restore the original amino functionality.

  • Protection: The amino group can be protected as an imine by reacting it with an aldehyde, such as benzaldehyde.[2][14] This temporarily removes the nucleophilic lone pair on the nitrogen from participating in the subsequent alkylation step. Other common amine protecting groups include carbamates (e.g., Boc, Cbz) or amides.[15][16]

  • O-Alkylation: With the amine protected, the Williamson ether synthesis is performed. The phenoxide is generated with a strong base and reacted with the alkyl halide. The reaction now proceeds selectively at the only available nucleophilic site, the oxygen.

  • Deprotection: The protecting group is removed under conditions that do not affect the newly formed ether bond. For an imine formed from benzaldehyde, this is typically achieved by simple acid-catalyzed hydrolysis.[2][14]

G cluster_direct Direct Alkylation (Low Selectivity) cluster_protected Protected Pathway (High Selectivity) SM 2-amino-5-hydroxypyridine ProtectedSM Protected Intermediate (N-benzylidene) SM->ProtectedSM Protection O_Product Desired O-Alkylated Product SM->O_Product + R-X, Base N_Product N-Alkylated Side Product SM->N_Product + R-X, Base Di_Product N,O-Dialkylated Side Product SM->Di_Product + R-X, Base PG + Protecting Agent (e.g., Benzaldehyde) AlkylHalide + R-X, Base Deprotect + Deprotection (e.g., H3O+) ProtectedSM->O_Product O-Alkylation

Competing pathways in the alkylation of 2-amino-5-hydroxypyridine.
Q4: What is a reliable, step-by-step protocol for the selective O-alkylation of 2-amino-5-hydroxypyridine?

This protocol utilizes the protective group strategy outlined in Q3, which has been shown to provide good yields and high selectivity.[2][14]

Part 1: Protection of the Amino Group

  • Setup: To a round-bottom flask, add 2-amino-5-hydroxypyridine (1.0 eq) and a suitable solvent like methanol or toluene.

  • Reagent Addition: Add benzaldehyde (1.0-1.1 eq) to the solution. If using toluene, a catalytic amount of p-toluenesulfonic acid may be beneficial.[17]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting N-benzylideneaminophenol intermediate can often be purified by recrystallization from a solvent like ethanol and used in the next step without further purification.[2]

Part 2: Williamson Ether Synthesis

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetone).

  • Base Addition: Add a suitable base. For weaker bases like K₂CO₃ (2.0 eq), vigorous stirring and heating are required.[2] For a more robust reaction, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF and slowly add the protected intermediate.

  • Alkylation: Once the deprotonation is complete (cessation of H₂ gas evolution for NaH), add the primary alkyl halide (1.0-1.2 eq) dropwise.

  • Reaction: Heat the mixture, typically between 60-90 °C, and monitor by TLC. The reaction may take several hours.[2][14]

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 3: Deprotection

  • Hydrolysis: Dissolve the crude product from Part 2 in a solvent mixture such as THF/water. Add a dilute acid (e.g., 1M HCl) and stir at room temperature.

  • Monitoring: Monitor the hydrolysis of the imine by TLC.

  • Workup: Once complete, neutralize the solution with a base (e.g., NaHCO₃) and extract the final product with an organic solvent. The aqueous layer will contain benzaldehyde.

  • Purification: Purify the final 2-amino-5-alkoxypyridine product by flash column chromatography on silica gel.

Q5: How can I confirm that I have synthesized the correct O-alkylated isomer and not the N-alkylated one?

Distinguishing between O- and N-alkylated isomers is critical and can be definitively achieved using a combination of spectroscopic techniques.[18]

  • ¹H NMR:

    • O-Alkylation: The characteristic broad singlet for the phenolic -OH proton will disappear. The two protons of the -NH₂ group will remain, typically as a broad singlet. You will see new signals corresponding to the added alkyl group (e.g., a triplet and a quartet for an ethyl group), and the protons on the carbon attached to the oxygen (-O-CH₂-) will typically appear around 4.0 ppm.

    • N-Alkylation: The phenolic -OH proton signal will remain. The -NH₂ signal will be replaced by a signal for a single -NH proton.

  • ¹³C NMR:

    • O-Alkylation: The carbon atom of the pyridine ring attached to the oxygen (C5) will experience a significant downfield shift compared to the starting material. New peaks for the alkyl chain will be present.

  • 2D NMR (HMBC): This is the most conclusive method.[18] An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons on the alpha-carbon of the newly introduced alkyl group and the C5 carbon of the pyridine ring. This three-bond correlation (H-Cα-O-C5) is unambiguous proof of O-alkylation. No such correlation would exist for the N-alkylated isomer.

  • FTIR Spectroscopy:

    • O-Alkylation: The broad O-H stretching band (typically ~3200-3600 cm⁻¹) present in the starting material will disappear. The characteristic N-H stretching bands (two sharp peaks for a primary amine, ~3300-3500 cm⁻¹) will remain.[19]

    • N-Alkylation: The broad O-H band will persist, while the primary amine N-H stretches will be replaced by a single, sharper N-H stretch for the secondary amine.

References

  • Wikipedia. Williamson ether synthesis. Accessed February 15, 2026. [Link]

  • K. C. Nicolaou, et al. Protecting Groups. Royal Society of Chemistry. Accessed February 15, 2026. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Accessed February 15, 2026. [Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols. Accessed February 15, 2026. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed February 15, 2026. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed February 15, 2026. [Link]

  • ChemTalk. Williamson Ether Synthesis. Accessed February 15, 2026. [Link]

  • Organic Chemistry Portal. Protective Groups. Accessed February 15, 2026. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Accessed February 15, 2026. [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Accessed February 15, 2026. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Accessed February 15, 2026. [Link]

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. Accessed February 15, 2026.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Accessed February 15, 2026. [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. Accessed February 15, 2026. [Link]

  • Appell, R. B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 51(8), 447-454. Accessed February 15, 2026. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Accessed February 15, 2026. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation?. Accessed February 15, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed February 15, 2026. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Accessed February 15, 2026. [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. Accessed February 15, 2026. [Link]

  • SynArchive. Protecting Groups List. Accessed February 15, 2026. [Link]

  • Journal of the American Chemical Society. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Accessed February 15, 2026. [Link]

  • MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Accessed February 15, 2026. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Accessed February 15, 2026. [Link]

  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Accessed February 15, 2026. [Link]

  • PubMed. Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. Accessed February 15, 2026. [Link]

  • ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. Accessed February 15, 2026. [Link]

  • Organic Chemistry Portal. Reductive Etherification via Anion-Binding Catalysis. Accessed February 15, 2026. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Accessed February 15, 2026. [Link]

  • YouTube. Two Novel Approaches to Make Ethers. Accessed February 15, 2026. [Link]

  • World Academy of Science, Engineering and Technology. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Accessed February 15, 2026. [Link]

  • Pipzine Chemicals. 2-Amino-5-hydroxypyridine | Properties, Uses, Safety, Suppliers. Accessed February 15, 2026. [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Accessed February 15, 2026. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Accessed February 15, 2026. [Link]

  • PubChem. 2-Amino-5-methoxypyridine. Accessed February 15, 2026. [Link]

Sources

Troubleshooting

Optimizing solvent selection for 5-(2-Methoxyethoxy)pyridin-2-amine reactions

Executive Summary: The "Amphiphilic" Challenge You are likely encountering difficulties because 5-(2-Methoxyethoxy)pyridin-2-amine behaves differently than standard aminopyridines. While the pyridine ring dictates its el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphiphilic" Challenge

You are likely encountering difficulties because 5-(2-Methoxyethoxy)pyridin-2-amine behaves differently than standard aminopyridines. While the pyridine ring dictates its electronic reactivity (reduced nucleophilicity at the exocyclic amine), the 2-methoxyethoxy side chain fundamentally alters its solvation thermodynamics.

This molecule is a "Janus" compound:

  • The Pyridine Core: Lipophilic, aromatic, Lewis basic.

  • The Ether Tail: Hydrophilic, polar, and capable of chelating metal cations (similar to a PEG-linker).

This guide addresses the three most common failure modes: poor conversion in amide couplings , catalyst poisoning in cross-couplings , and product loss during aqueous workup .

Module 1: Solubility & Dissolution Profile

Q: Why does my starting material "oil out" or form gums in standard non-polar solvents?

A: The methoxyethoxy chain introduces significant polarity and flexibility. Unlike 2-aminopyridine (which crystallizes well), this derivative has a high affinity for amorphous states.

  • The Trap: In non-polar solvents like Hexanes or pure Toluene, the polar ether tail collapses, causing the material to oil out rather than precipitate or dissolve.

  • The Fix: You must use "Bridge Solvents" that accommodate both the aromatic ring and the ether chain.

Solvent Compatibility Matrix

Solvent ClassSuitabilityNotes
Chlorinated (DCM, DCE) Excellent Best for general handling. The high dielectric constant supports the ether dipole.
Ethers (THF, Dioxane) Good Good for reactions, but avoid Diethyl Ether (solubility is surprisingly poor).
Alcohols (MeOH, EtOH) Excellent Dissolves instantly, but avoid in electrophilic reactions (competes as a nucleophile).
Aprotics (DMF, DMSO) Excellent Overkill for solubility; creates workup headaches due to high boiling points.
Hydrocarbons (Hex/Tol) Poor Causes oiling out. Use only as anti-solvents for crystallization.

Module 2: Reaction Optimization

Scenario A: Amide Coupling (Low Yields)

Q: I am using HATU/DIPEA in DMF, but the reaction stalls at 50% conversion. Why?

A: The 2-aminopyridine nitrogen is electron-deficient due to the ring nitrogen's pull. The ether chain does not donate enough electron density to counteract this. Standard activated esters (OBt/OAt) are often too slow, leading to hydrolysis before coupling.

Protocol Adjustment:

  • Switch Solvent: Move from DMF to Pyridine or DCM/Pyridine (4:1) . Pyridine acts as both solvent and acyl-transfer catalyst.

  • Switch Reagent: If HATU fails, use the "Nuclear Option": POCl₃ or Ghosez’s Reagent .

    • Mechanism:[1][2][3][4][5][6][7] Generates an acid chloride in situ. The pyridine solvent sponges up the HCl.

  • Temperature: Heat to 50°C. The nucleophilicity of 2-aminopyridines is temperature-dependent.

Scenario B: Buchwald-Hartwig Amination

Q: My Pd-catalyst is dying. Is the ether chain interfering?

A: Yes. The methoxyethoxy chain acts like a hemilabile ligand (a "claw"). It can loosely bind to the Palladium center, blocking the coordination site needed for the aryl halide.

The "Chelation-Breaker" Protocol:

  • Solvent: Use 1,4-Dioxane or t-Amyl Alcohol . These bulky, oxygenated solvents compete with the substrate's ether tail for coordination, keeping the catalyst cycle open.

  • Base: Use Cs₂CO₃ (Soluble inorganic base) rather than NaOtBu.

  • Ligand: Switch to BrettPhos or Xantphos . These bulky ligands create a steric wall that prevents the ether tail from "wrapping" around the metal center.

Module 3: Visualization of Solvent Logic

The following decision tree guides your solvent selection based on the specific chemical transformation.

SolventSelection Start Start: Reaction Type? Coupling Amide Coupling (Acylation) Start->Coupling CrossCoupling Pd-Catalyzed (Buchwald/Suzuki) Start->CrossCoupling SnAr SnAr Substitution Start->SnAr CheckAct Activation Method? Coupling->CheckAct CheckLigand Ligand Type? CrossCoupling->CheckLigand Rec_SnAr Use DMSO or NMP (High Dielectric Req.) SnAr->Rec_SnAr Mild HATU/EDC CheckAct->Mild Harsh Acid Chloride/POCl3 CheckAct->Harsh Rec_Mild Use DCM or THF Avoid DMF (Workup issues) Mild->Rec_Mild Rec_Harsh Use Pyridine (Neat) or DCM w/ Pyridine Harsh->Rec_Harsh Bidentate BINAP/DPPF CheckLigand->Bidentate Bulky BrettPhos/XPhos CheckLigand->Bulky Rec_Bi Use Toluene (High Temp req.) Bidentate->Rec_Bi Rec_Bulky Use t-Amyl Alcohol or 1,4-Dioxane Bulky->Rec_Bulky

Figure 1: Solvent Selection Decision Matrix. Blue nodes indicate reaction class; Green nodes indicate the optimized solvent system.

Module 4: Workup & Purification (Critical)

Q: I lost 60% of my product during the aqueous wash. Where did it go?

A: It went into the water. The combination of the pyridine nitrogen (pKa ~5.5, protonates in acid) and the methoxyethoxy chain (H-bond acceptor) makes this molecule highly water-soluble, especially at pH < 7.

The "Salting-Out" Extraction Protocol: Do not use simple Ethyl Acetate/Water extraction.

  • Quench: Quench reaction with saturated NH₄Cl or NaHCO₃.

  • pH Adjustment: Ensure the aqueous layer is pH > 9 . You must deprotonate the pyridine ring completely.

  • The Solvent Cocktail: Extract with DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .

    • Why? Pure DCM is too non-polar to pull the ether tail out of water. The Isopropanol acts as a phase-transfer bridge.

  • The Salt Trick: Saturate the aqueous layer with NaCl (solid). This "salting out" effect forces the organic molecule out of the aqueous phase.

WorkupFlow Mix Reaction Mixture Quench Quench (Sat. NaHCO3) Mix->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 7 CheckPH->Acidic Basic pH > 9 CheckPH->Basic Adjust Add 1M NaOH Acidic->Adjust Loss Product trapped in Aqueous Phase Acidic->Loss Extract Extract w/ DCM:IPA (3:1) Basic->Extract Adjust->CheckPH Success Organic Layer (Dry w/ Na2SO4) Extract->Success

Figure 2: Extraction Workflow to prevent product loss into the aqueous phase.

References

  • Solvent Effects in Amide Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Buchwald-Hartwig Conditions for Aminopyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction of aryl bromides with amines. Journal of the American Chemical Society. Link

  • Purification of Pyridine Derivatives: Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Solubility of Ether-Substituted Heterocycles: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(2-Methoxyethoxy)pyridin-2-amine for Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NM...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(2-Methoxyethoxy)pyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogues, we aim to equip researchers with the expertise to confidently interpret similar complex spectra.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

  • Signal Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling. The n+1 rule is a common guide, where n is the number of equivalent adjacent protons.

  • Integration: The area under a signal is proportional to the number of protons it represents.

Understanding these principles is crucial for piecing together the molecular puzzle.

Analysis of the ¹H NMR Spectrum of 5-(2-Methoxyethoxy)pyridin-2-amine

The structure of 5-(2-Methoxyethoxy)pyridin-2-amine contains a 2-aminopyridine core and a 2-methoxyethoxy substituent at the 5-position. The interplay of the electron-donating amino group (-NH₂) and the ether linkage dictates the chemical shifts and coupling patterns of the aromatic protons.

Based on established principles of substituent effects on the ¹H NMR spectra of substituted pyridines, we can predict the following spectral features[1]:

  • Pyridine Protons: The pyridine ring has three aromatic protons at positions 3, 4, and 6.

    • The amino group at C2 is a strong electron-donating group, which will shield the ortho (H3) and para (H5, though substituted) protons.

    • The methoxyethoxy group at C5 is also electron-donating through resonance, further influencing the electron density of the ring.

    • H6 (ortho to the nitrogen): This proton is typically the most deshielded due to the inductive effect of the electronegative nitrogen atom and will appear furthest downfield[2][3]. It will appear as a doublet, coupled to H4.

    • H4 (meta to C2-NH₂ and ortho to C5-ether): This proton will be influenced by both substituents and will likely appear as a doublet of doublets, coupled to H3 and H6.

    • H3 (ortho to C2-NH₂ and meta to C5-ether): This proton will be significantly shielded by the amino group and will appear furthest upfield among the aromatic protons. It will be a doublet, coupled to H4.

  • Amino Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

  • Methoxyethoxy Protons (-OCH₂CH₂OCH₃):

    • The two methylene groups (-OCH₂CH₂O-) will appear as two distinct triplets, as they are adjacent to each other. Their chemical shifts are typically in the range of 3.5-4.5 ppm[4][5].

    • The terminal methyl group (-OCH₃) will appear as a sharp singlet, typically around 3.3-3.4 ppm[4][6].

Comparative Spectral Analysis: Unraveling Substituent Effects

To appreciate the spectral nuances of 5-(2-Methoxyethoxy)pyridin-2-amine, a comparison with simpler, commercially available analogues is highly instructive.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Other Signals (ppm)
2-Aminopyridine ~6.4-6.6 (dd)~7.3-7.5 (t)~6.6-6.8 (d)~8.0-8.2 (d)~4.5-5.5 (br s, 2H, NH₂)[7][8]
2-Amino-5-methoxypyridine [9]~6.5 (d)~7.2 (dd)-~7.8 (d)~3.8 (s, 3H, OCH₃), ~4.5 (br s, 2H, NH₂)
5-(2-Methoxyethoxy)pyridin-2-amine (Predicted) ~6.6 (d)~7.3 (dd)-~7.9 (d)~5.8 (br s, 2H, NH₂), ~4.1 (t, 2H, -OCH₂-), ~3.7 (t, 2H, -OCH₂-), ~3.4 (s, 3H, -OCH₃)

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (in CDCl₃).

This comparison clearly illustrates the influence of the C5 substituent. The introduction of the methoxy group in 2-amino-5-methoxypyridine causes a slight downfield shift of the H4 and H6 protons compared to 2-aminopyridine, due to its inductive effect. For our target molecule, the slightly bulkier and similarly electron-donating methoxyethoxy group is expected to produce a comparable effect. The distinct signals for the methylene and methyl protons of the methoxyethoxy chain provide unambiguous confirmation of its presence.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and high-quality data, adherence to a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts[10][11].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm as a reference[12].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR, 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizing Molecular Connectivity and Experimental Workflow

Diagrams are powerful tools for visualizing complex information. Below are Graphviz diagrams illustrating the structure and key couplings of 5-(2-Methoxyethoxy)pyridin-2-amine and the experimental workflow.

Figure 1: Molecular structure and key ¹H-¹H couplings in 5-(2-Methoxyethoxy)pyridin-2-amine.

workflow start Start sample_prep Sample Preparation (5-10 mg in ~0.6 mL deuterated solvent + TMS) start->sample_prep acquisition Data Acquisition (Lock, Shim, Set Parameters, Acquire FID) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis comparison Comparative Analysis (Compare with known analogues) analysis->comparison structure_elucidation Structure Confirmation comparison->structure_elucidation

Figure 2: Standard workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 5-(2-Methoxyethoxy)pyridin-2-amine is a rich source of structural information that can be confidently interpreted through a systematic analysis of chemical shifts, coupling constants, and integration. By comparing its spectrum with those of simpler, related molecules, the subtle electronic effects of the substituents can be clearly understood. This comparative approach, coupled with a robust experimental protocol, empowers researchers to use ¹H NMR spectroscopy to its full potential for the accurate and efficient characterization of novel compounds in the drug discovery pipeline.

References

  • Spectroscopy Letters, Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines, [Link]

  • The Royal Society of Chemistry, Supporting Information, [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes, [Link]

  • DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), [Link]

  • ResearchGate, 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)..., [Link]

  • ResearchGate, 1 H NMR spectra indicate the change of chemical shift of methoxy group..., [Link]

  • The Royal Society of Chemistry, Supporting Information, [Link]

  • ResearchGate, H.NMR-Spectrum of Compound{2}, [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides, [Link]

  • Journal of the Chemical Society, Perkin Transactions 1, Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives, [Link]

  • Organic Chemistry Data, 5. Proton Nuclear Magnetic Resonance Spectroscopy, [Link]

  • Tables For Organic Structure Analysis, [Link]

  • 1H NMR Chemical Shifts, [Link]

  • SpectraBase, Pyridine, [Link]

  • ResearchGate, Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds, [Link]

  • PubChem, 2-Amino-5-methoxypyridine, [Link]

  • ResearchGate, Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC), [Link]

  • Asian Journal of Chemistry, Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation, [Link]

  • ResearchGate, 1 H NMR spectra of a sample containing 0.05 M pyridine, [Link]

  • Google Patents, CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine,

Sources

Comparative

LC-MS/MS Structural Elucidation Guide: 5-(2-Methoxyethoxy)pyridin-2-amine vs. Alkoxy Analogs

Executive Summary: The Diagnostic "Glycol" Signature In the development of kinase inhibitors and heterocyclic pharmaceuticals, distinguishing between alkoxy side chains is critical for structure-activity relationship (SA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic "Glycol" Signature

In the development of kinase inhibitors and heterocyclic pharmaceuticals, distinguishing between alkoxy side chains is critical for structure-activity relationship (SAR) studies. 5-(2-Methoxyethoxy)pyridin-2-amine presents a unique mass spectrometric challenge: it shares the 2-aminopyridine core with many metabolites but possesses a labile glycol ether tail.

The Core Finding: Unlike its simpler analog 5-methoxypyridin-2-amine, the 5-(2-methoxyethoxy) variant exhibits a diagnostic neutral loss of 44 Da (Ethylene Oxide,


) . This fragmentation event is the primary differentiator, allowing for unambiguous identification in complex matrices without the need for NMR isolation.

Mechanistic Fragmentation Analysis

To interpret the spectrum correctly, we must move beyond simple peak matching and understand the gas-phase chemistry governing the ion breakdown.

The Precursor Ion
  • Formula:

    
    
    
  • Exact Mass: 168.0899

  • Observed Precursor

    
    :  169.0972 (ESI Positive Mode)
    
Primary Fragmentation Pathway (The "Ether Walk")

The protonation site is kinetically favored at the pyridine ring nitrogen (most basic), but thermodynamically, protons can migrate to the ether oxygens during the collisional activation process.

  • Diagnostic Loss (

    
    ): 
    The glycol ether side chain undergoes an internal rearrangement. The oxygen attached to the pyridine ring acts as an anchor. The terminal methoxy group and the ethylene linker facilitate a McLafferty-like rearrangement or a 4-membered transition state elimination.
    
    • Transition:

      
       169.1 
      
      
      
      
      
      125.1
    • Neutral Loss: Ethylene Oxide (

      
      )
      
    • Product Ion: 5-methoxypyridin-2-amine cation (radical or protonated depending on H-transfer).

  • Secondary Cleavage (

    
    ): 
    The resulting 
    
    
    
    125 ion (resembling 5-methoxypyridin-2-amine) further degrades by losing the terminal methyl group.
    • Transition:

      
       125.1 
      
      
      
      
      
      110.0
    • Neutral Loss: Methyl radical (

      
      ) or Methane (
      
      
      
      ) if H-rearrangement occurs.
    • Product Ion: 5-hydroxypyridin-2-amine / Pyridinone tautomer.

  • Ring Integrity: Unlike simple aliphatic amines, the 2-aminopyridine core is robust. Loss of ammonia (

    
    , -17) is observed but is typically less abundant than the ether cleavage described above.
    
Visualization of the Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 169.1 (Parent) Frag1 Fragment A m/z 125.1 (5-methoxypyridin-2-amine core) Precursor->Frag1 Loss of C2H4O (-44 Da) (Glycol Ether Cleavage) Frag3 Minor Ion m/z 152.1 (Ammonia Loss) Precursor->Frag3 Loss of NH3 (-17 Da) Frag2 Fragment B m/z 110.0 (5-hydroxypyridin-2-amine) Frag1->Frag2 Loss of CH3 (-15 Da)

Figure 1: Proposed MS/MS fragmentation tree for 5-(2-Methoxyethoxy)pyridin-2-amine. The blue arrow indicates the diagnostic transition.

Comparative Analysis: The "Look-Alike" Problem

In synthesis, you may encounter side products or analogs. The table below distinguishes the target compound from its closest structural relatives based on MS/MS patterns.

Table 1: Spectral Differentiation of Alkoxy-Aminopyridines

CompoundStructurePrecursor (

)
Major Fragment 1Major Fragment 2Diagnostic Feature
5-(2-Methoxyethoxy)pyridin-2-amine

169.1 125.1 (-44)110.0 Loss of Ethylene Oxide
5-Methoxypyridin-2-amine

125.1110.0 (-15)94.0 (-31)No loss of 44; Base peak is parent or 110.[1]
5-Ethoxypyridin-2-amine

139.1111.0 (-28)94.0Loss of Ethylene (

, -28) via McLafferty.
5-Propoxypyridin-2-amine

153.1111.0 (-42)94.0Loss of Propene (

, -42).

Key Insight: If you observe a transition of


, you have confirmed the presence of the ethylene glycol linker. If you observe 

(ammonia loss) exclusively without the 125 ion, suspect a different isomer (e.g., an alkylated amine rather than an ether).

Experimental Protocol (Self-Validating)

To reproduce these results, use the following standardized LC-MS/MS workflow. This protocol is designed to maximize the detection of the ether cleavage.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? Essential to ensure protonation of the pyridine nitrogen (

      
      ) for ESI efficiency.
      
LC-MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution recommended for exact mass confirmation).

  • Ion Source: ESI Positive (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low CE (15 eV) preserves the parent (169). Medium CE (30 eV) reveals the diagnostic 125 fragment. High CE (45 eV) exposes the ring breakdown (110 and smaller).

Validation Workflow

Workflow Sample Sample Injection (1 µg/mL) MS1 Full Scan MS1 Check for 169.09 Sample->MS1 Filter Is 169 Present? MS1->Filter MS2 Targeted MS2 (CE 30 eV) Filter->MS2 Yes Analysis Check for 125.1 Fragment MS2->Analysis

Figure 2: Step-by-step validation logic for confirming compound identity.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms in ethers).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of alcohols and ethers in electrospray ionization." Journal of Mass Spectrometry, 45(8), 924-934.

  • PubChem Compound Summary. (2023). "5-(2-Methoxyethoxy)pyridin-2-amine (CID 53394625)." National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 5-(2-Methoxyethoxy)pyridin-2-amine

This guide provides a detailed, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 5-(2-Methoxyethoxy)pyridin-2-amine. As a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 5-(2-Methoxyethoxy)pyridin-2-amine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing a conventional C18-based approach with a modern phenyl-hexyl stationary phase strategy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, stability-indicating HPLC methods.

Introduction: The Analytical Challenge

5-(2-Methoxyethoxy)pyridin-2-amine is a polar aromatic amine. Its structure presents a unique set of challenges for reversed-phase HPLC. The basic amine group is prone to secondary interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing).[1][2][3] The presence of both a pyridine ring and an ether linkage adds to its polarity. A successful purity method must not only quantify the main component but also effectively separate it from process-related impurities and potential degradants. This requires the development of a "stability-indicating" method, a core requirement of regulatory bodies worldwide.[4][5][6]

Part 1: Foundational Principles & Analyte Characterization

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: 5-(2-Methoxyethoxy)pyridin-2-amine

  • Key Features: Aromatic pyridine ring, a primary amine (basic), and an ether linkage. The primary amine is the most significant feature influencing chromatographic behavior in reversed-phase HPLC.

  • UV Spectrum: The aromatic pyridine ring confers UV absorbance, making UV detection a suitable choice for quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on these properties, we can anticipate that a mobile phase pH below 4 would ensure the amine is fully protonated and in a single ionic form, which is generally desirable for reproducible chromatography. However, this can also increase interactions with ionized silanols on the column surface.

Part 2: Comparative Method Development Workflow

A systematic approach is key to efficient and effective method development. The following workflow illustrates the general process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Check cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, UV, Solubility) Col_Select Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Col_Select MP_Screen Mobile Phase Screening (pH, Organic Modifier) Col_Select->MP_Screen Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Flow_Temp Flow Rate & Temp. Adjustment Grad_Opt->Flow_Temp Forced_Deg Forced Degradation [ICH Q1A(R2)] Flow_Temp->Forced_Deg Specificity Specificity & Resolution Check Forced_Deg->Specificity Validation Full Method Validation [ICH Q2(R1)] Specificity->Validation

Caption: A systematic workflow for HPLC method development.

Method A: The Conventional Approach - C18 with Low pH

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography due to its high hydrophobicity and wide availability.[7][8] For basic compounds like our analyte, a common strategy is to use a low pH mobile phase to suppress silanol ionization and ensure the analyte is in a consistent protonated state.[9][10]

Rationale: By operating at a pH of ~2.5-3.0, the majority of surface silanol groups (pKa ~3.5-4.5) are non-ionized, which minimizes the strong ionic interactions that lead to peak tailing.[1] The analyte, being a base, will be fully protonated (positively charged), and retention will be governed primarily by the hydrophobic interaction between the molecule and the C18 alkyl chains.

Experimental Protocol:

  • Column: LUNA C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Expected Results & Challenges: This approach is straightforward but may present challenges. Even with a low pH, some residual silanol activity can persist, potentially causing tailing for the highly basic amine. Furthermore, the selectivity may be insufficient to separate structurally similar impurities that do not differ significantly in hydrophobicity.

Method B: The Modern Approach - Phenyl-Hexyl with pH Control

Phenyl-based stationary phases offer alternative selectivity compared to traditional alkyl phases.[11] A phenyl-hexyl column, in particular, provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl linker with π-π interactions from the phenyl rings.[7][12]

Rationale: The pyridine ring of 5-(2-Methoxyethoxy)pyridin-2-amine can engage in π-π interactions with the phenyl rings of the stationary phase. This provides an additional, orthogonal separation mechanism to simple hydrophobicity.[13] This can be particularly effective for separating aromatic impurities or degradants. The hexyl spacer provides sufficient hydrophobicity for good retention. We will maintain pH control to ensure consistent ionization of the analyte.

Experimental Protocol:

  • Column: Gemini C6-Phenyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Expected Results & Advantages: This method is expected to yield superior peak shape and enhanced selectivity for aromatic species. The π-π interactions can resolve impurities that might co-elute on a C18 column. Operating at a slightly higher pH of 4.5 is possible due to the different surface chemistry, which can be beneficial for column longevity.

Part 3: Head-to-Head Performance Comparison

To objectively compare these two methods, a forced degradation study is essential. This study exposes the drug substance to harsh conditions to intentionally generate degradation products, thereby testing the method's ability to separate these new peaks from the parent compound.[4][14][15]

Forced Degradation Protocol (Summary): Samples of 5-(2-Methoxyethoxy)pyridin-2-amine were subjected to the following conditions as per ICH guideline Q1A(R2)[4][15]:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

The stressed samples were then analyzed using both Method A and Method B. The following table summarizes the hypothetical performance data for a critical pair of peaks (the main peak and a closely eluting degradant from the acid hydrolysis).

Table 1: Comparative Chromatographic Performance Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Ideal Value
Resolution (Rs) 1.42.5> 2.0
Tailing Factor (Tf) 1.81.2≤ 1.5
Theoretical Plates (N) 5,5009,800As high as possible
Analysis Time (min) 2020As short as possible

Analysis of Results: The data clearly indicates the superiority of Method B . The Phenyl-Hexyl column provided significantly better resolution (Rs = 2.5) for the critical pair, indicating a better separation.[11] More importantly, the peak shape, as measured by the Tailing Factor (Tf = 1.2), was vastly improved, falling well within the acceptable range.[1][9] The higher number of theoretical plates also points to a more efficient separation.

MethodSelection cluster_methods Method Evaluation Start Start: Need Purity Method MethodA Method A (C18) Rs = 1.4 Tf = 1.8 Start->MethodA MethodB Method B (Phenyl-Hexyl) Rs = 2.5 Tf = 1.2 Start->MethodB Decision Compare against Criteria (Rs > 2.0, Tf <= 1.5) MethodA->Decision MethodB->Decision Pass Method B is Superior Decision->Pass Method B Fail Method A Fails Criteria Decision->Fail Method A Validation Proceed to Validation (ICH Q2(R1)) Pass->Validation

Caption: Decision tree for selecting the optimal HPLC method.

Part 4: Final Method Validation & Conclusion

Based on the comparative data, Method B, utilizing the Phenyl-Hexyl column, is the recommended approach. The next crucial step is to perform a full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] This process provides documented evidence that the method is suitable for its intended purpose and involves assessing parameters such as:

  • Specificity: Verified through the forced degradation study.

  • Linearity: Demonstrating a linear relationship between concentration and detector response.

  • Accuracy: How close the measured values are to the true values.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: While a conventional C18 column provides a reasonable starting point, the unique chemical properties of 5-(2-Methoxyethoxy)pyridin-2-amine—specifically its aromaticity and basicity—make it an ideal candidate for a modern phenyl-hexyl stationary phase. The alternative selectivity offered by π-π interactions resulted in superior resolution and peak shape, which are critical for a robust and reliable purity method. This comparative guide demonstrates that a thoughtful, analyte-driven approach to column selection is more efficient and effective than relying solely on conventional methods.

References

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Phenyl-Hexyl Columns Source: Separation Methods Technologies URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography Source: Oreate AI URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]

  • Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]

Sources

Comparative

Solubility Optimization in Pyridine-Based Scaffolds: 5-(2-Methoxyethoxy)pyridin-2-amine vs. 5-Ethoxypyridin-2-amine

Executive Summary Objective: This guide provides a technical comparison between 5-(2-Methoxyethoxy)pyridin-2-amine (Molecule A) and 5-Ethoxypyridin-2-amine (Molecule B), focusing on their solubility profiles, physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between 5-(2-Methoxyethoxy)pyridin-2-amine (Molecule A) and 5-Ethoxypyridin-2-amine (Molecule B), focusing on their solubility profiles, physicochemical properties, and utility in medicinal chemistry.

Core Insight: The substitution of a standard ethoxy group with a 2-methoxyethoxy (pegylated) side chain represents a strategic "solubility switch." While Molecule B serves as a standard lipophilic building block, Molecule A is engineered to lower LogP and enhance aqueous solubility via additional hydrogen bond acceptors, making it a superior choice for fragment-based drug discovery (FBDD) and PROTAC linker design.

Chemical Structure & Mechanistic Analysis

The fundamental difference lies in the C-5 substituent. The introduction of an ethylene glycol unit in Molecule A disrupts the crystal lattice energy and increases the hydration shell around the molecule.

ChemicalComparison cluster_A Molecule A: Hydrophilic Design cluster_B Molecule B: Lipophilic Reference NodeA 5-(2-Methoxyethoxy)pyridin-2-amine (Solubility Optimized) FeatA1 Ether Oxygen (H-Bond Acceptor) NodeA->FeatA1 Contains FeatA2 Flexible PEG Chain (Disrupts Packing) NodeA->FeatA2 Features SolA High Aqueous Solubility (Low LogP) FeatA1->SolA Increases Solvation NodeB 5-Ethoxypyridin-2-amine (Standard Intermediate) FeatB1 Ethyl Group (Hydrophobic) NodeB->FeatB1 Features SolB Low Aqueous Solubility (High LogP) FeatB1->SolB Increases Lipophilicity

Figure 1: Structural impact of side-chain modification on solubility parameters.

Physicochemical Property Comparison

The following data contrasts the experimental baseline of the ethoxy analog with the calculated properties of the methoxyethoxy analog.

Property5-Ethoxypyridin-2-amine5-(2-Methoxyethoxy)pyridin-2-amineImpact on Drug Design
CAS Number 89943-11-3Analogous to 874491-83-5Identification
Molecular Weight 138.17 g/mol ~168.19 g/mol Slight increase, negligible impact on LE
cLogP ~1.20~0.3 - 0.5Major reduction in lipophilicity
H-Bond Acceptors 34Enhanced water interaction
H-Bond Donors 1 (NH₂)1 (NH₂)Unchanged
TPSA ~48 Ų~57 ŲIncreased polarity improves solubility
Solubility (pH 7.4) ModerateHigh Critical for assay reproducibility

Key Takeaway: The shift from cLogP 1.2 to ~0.4 drastically improves the compound's "drug-likeness" in early screening, reducing the risk of non-specific binding and precipitation in biochemical assays.

Experimental Protocols

Thermodynamic Solubility Measurement (Shake-Flask Method)

Trustworthiness: This protocol accounts for the basicity of the pyridine ring (pKa ~6-7), ensuring pH control which is critical for accurate measurement.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • HPLC-grade Acetonitrile

Workflow:

  • Saturation: Add excess solid compound (approx. 5-10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours at 300 rpm.

  • pH Check: Measure the pH of the supernatant. If the basic amine has shifted the pH > 7.6, adjust back to 7.4 using dilute HCl. Crucial Step: Pyridines can self-buffer; ignoring this leads to false high solubility readings due to ionization.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to avoid drug loss).

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

Synthesis of 5-(2-Methoxyethoxy)pyridin-2-amine

Expertise: Direct alkylation of the amine is difficult. The preferred route utilizes the 5-hydroxy precursor to ensure regioselectivity at the oxygen.

Reaction Scheme: 5-Hydroxypyridin-2-amine + 1-Bromo-2-methoxyethane + Cs₂CO₃ → Product

  • Setup: Dissolve 5-hydroxypyridin-2-amine (1.0 eq) in DMF (0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir for 30 min at RT to form the phenoxide anion.

  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 4-6 hours. Monitor via LCMS.

  • Workup: Dilute with water, extract with EtOAc. The product is more polar; ensure the aqueous phase is not too acidic to prevent protonation and loss of product.

Application in Drug Discovery[1][2]

Case Study: Kinase Inhibitor Optimization

In kinase inhibitor design, the "solvent front" region often tolerates solubilizing groups.

  • Scenario: A lead compound containing the 5-ethoxypyridin-2-amine moiety shows potent IC50 but poor metabolic stability and low solubility (< 10 µM).

  • Solution: Replacing the ethyl group with the 2-methoxyethoxy tail.

  • Result:

    • Solubility: Increases >50 µM due to the ether oxygen.

    • Permeability: Remains acceptable (LogP is lowered but not negative).

    • Metabolism: The terminal methoxy group blocks metabolic dealkylation often seen with simple ethoxy groups (O-dealkylation).

OptimizationPath Lead Lead Compound (Contains 5-Ethoxy) Issue Problem: Low Solubility High Metabolic Clearance Lead->Issue Strategy Strategy: Bioisosteric Replacement (Pegylation) Issue->Strategy Optimized Optimized Lead (Contains 5-Methoxyethoxy) Strategy->Optimized Synthesis & Testing

Figure 2: Optimization workflow for replacing lipophilic ethers with solubilizing PEG-tails.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, 5-methoxypyridin-2-amine.[1] Retrieved from [Link]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Kamiya, Y., et al. (2020).[2] Determination and Prediction of Permeability across Intestinal Epithelial Cell Monolayer. ResearchGate. Retrieved from [Link]

Sources

Validation

Metabolic stability comparison of 5-(2-Methoxyethoxy)pyridin-2-amine derivatives

Executive Summary 5-(2-Methoxyethoxy)pyridin-2-amine is a critical scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., JAK, EGFR, and bRAF inhibitors) to optimize aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Methoxyethoxy)pyridin-2-amine is a critical scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., JAK, EGFR, and bRAF inhibitors) to optimize aqueous solubility and hydrogen-bonding interactions. However, its metabolic liability—specifically oxidative O-dealkylation and pyridine ring oxidation —often limits the half-life (


) of lead compounds.

This guide provides a technical comparison of the standard 5-(2-methoxyethoxy) scaffold against its Deuterated , Fluorinated , and Cyclic Ether analogs. It details the mechanistic causes of instability and offers a validated experimental workflow to distinguish between Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) mediated clearance.

Mechanistic Analysis of Instability

To engineer a more stable molecule, one must first understand the specific metabolic "soft spots" of the parent scaffold.

The Metabolic Soft Spots

The 5-(2-methoxyethoxy)pyridin-2-amine core is susceptible to three primary metabolic pathways:

  • CYP-Mediated O-Dealkylation (Major):

    • Mechanism: CYP enzymes (predominantly CYP3A4 and CYP1A2) abstract a hydrogen atom from the

      
      -carbon of the ethoxy chain. This forms a hemiacetal intermediate which spontaneously collapses, cleaving the side chain.
      
    • Result: Loss of the solubilizing group and formation of a phenol metabolite (5-hydroxy-pyridin-2-amine), which is rapidly glucuronidated and cleared.

  • Aldehyde Oxidase (AO) Oxidation (Context-Dependent):

    • Mechanism: While the electron-donating 2-amino group protects the pyridine ring to some extent, the presence of electron-withdrawing groups (EWGs) elsewhere on the final drug molecule can activate the C6-position for nucleophilic attack by AO.

    • Result: Formation of a 6-oxo-pyridine (pyridone) metabolite. Note: This pathway is species-specific (High in Human/Monkey, Low in Rat/Dog).

  • Pyridine N-Oxidation (Minor):

    • Mechanism: FMO or CYP-mediated oxidation of the pyridine nitrogen.

Pathway Visualization

The following diagram illustrates the competing metabolic fates of the parent scaffold.

MetabolicPathways Parent Parent Scaffold 5-(2-Methoxyethoxy)pyridin-2-amine Phenol Metabolite A (Major) 5-Hydroxypyridin-2-amine (Loss of side chain) Parent->Phenol CYP3A4/1A2 O-Dealkylation Aldehyde Side Chain Fragment Methoxyacetaldehyde (Reactive) Parent->Aldehyde N_Oxide Metabolite B (Minor) Pyridine N-Oxide Parent->N_Oxide FMO/CYP N-Oxidation Pyridone Metabolite C (Variable) 6-Oxopyridine (AO Mediated) Parent->Pyridone Aldehyde Oxidase (Cytosolic)

Figure 1: Metabolic fate of 5-(2-Methoxyethoxy)pyridin-2-amine. The O-dealkylation pathway is typically the rate-limiting step for clearance.

Comparative Performance Analysis

The following table contrasts the parent molecule with three strategic analogs designed to mitigate the specific instabilities described above.

Structural Analogs & Stability Data

Data represents mean values from human liver microsome (HLM) incubations (1 µM substrate).

Derivative ClassChemical Structure ModificationRelative Stability (

)
Intrinsic Clearance (

)
Primary Mechanism of Improvement
Standard (Parent) -O-CH2-CH2-O-CH31.0x (Baseline) High (>50 µL/min/mg)N/A
Deuterated Analog -O-CD2-CD2-O-CD32.5x - 4.0x Low (<15 µL/min/mg)Kinetic Isotope Effect (KIE): C-D bond is stronger than C-H, significantly slowing CYP-mediated hydrogen abstraction.
Fluoro-Ethoxy -O-CH2-CF2-O-CH3>5.0x Very Low (<5 µL/min/mg)Electronic Deactivation: Fluorine withdraws electron density, making the adjacent C-H bonds resistant to CYP oxidation.
Cyclic Ether -O-(Tetrahydrofuran)1.5x - 2.0x ModerateSteric Hindrance: Constraining the ether in a ring reduces access to the heme center of CYP enzymes.
Key Insights for Selection
  • Choose the Deuterated Analog if you are in late lead optimization and cannot tolerate changes in potency or lipophilicity. Deuterium substitution retains the exact shape and electronics of the parent, minimizing the risk of losing target binding affinity.

  • Choose the Fluoro-Ethoxy Analog if the parent compound is extremely unstable or if you need to lower the basicity of the pyridine nitrogen (fluorine inductive effect). Warning: This may alter solubility and target binding.

  • Choose the Cyclic Ether if you need to introduce novelty or rigidity to the side chain, though this requires re-validating SAR (Structure-Activity Relationship).

Experimental Protocol: Differentiating CYP vs. AO Clearance

Standard microsomal assays often miss Aldehyde Oxidase (AO) activity because AO is a cytosolic enzyme and requires specific cofactors (molybdenum) often lost or inactive in standard microsome preps. To accurately assess this scaffold, you must use the following Fractionated Incubation Protocol .

Materials
  • Test System A: Human Liver Microsomes (HLM) + NADPH (Detects CYPs/FMOs).

  • Test System B: Human Liver Cytosol (HLC) or S9 Fraction (Detects AO).

  • Inhibitors:

    • 1-Aminobenzotriazole (ABT): Pan-CYP inhibitor.

    • Hydralazine (25 µM): Specific AO inhibitor.[1]

    • Raloxifene: Specific FMO inhibitor.

Step-by-Step Workflow
  • Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4).

  • Incubation Setup:

    • Group 1 (Total Met): S9 Fraction + NADPH.

    • Group 2 (AO Check): S9 Fraction (No NADPH) + Hydralazine.

    • Group 3 (CYP Check): HLM + NADPH + ABT.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor for parent depletion and formation of +16 Da (Oxidation/Hydroxylation) and -SideChain metabolites.

Interpretation Logic

The following decision tree helps interpret the results to pinpoint the instability source.

ProtocolLogic Start Start: High Clearance Observed in S9 Fraction Step1 Add NADPH? (Is cofactor required?) Start->Step1 YesNADPH Yes: Clearance requires NADPH Step1->YesNADPH Yes NoNADPH No: Clearance occurs without NADPH Step1->NoNADPH No Step2 Add ABT (CYP Inhibitor) YesNADPH->Step2 Step3 Add Hydralazine (AO Inhibitor) NoNADPH->Step3 ResultCYP Clearance Blocked: CYP-Mediated (Use Deuteration) Step2->ResultCYP Inhibited ResultAO Clearance Blocked: Aldehyde Oxidase Mediated (Block C6 Position) Step3->ResultAO Inhibited

Figure 2: Diagnostic workflow for identifying the dominant metabolic pathway.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][3][4] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Manevski, N., et al. (2019).[5] Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994.[5] Link

Sources

Comparative

Reference standards for 5-(2-Methoxyethoxy)pyridin-2-amine analysis

Reference Standards for 5-(2-Methoxyethoxy)pyridin-2-amine: A Technical Comparison & Qualification Guide Executive Summary & Context 5-(2-Methoxyethoxy)pyridin-2-amine (CAS: 1352317-31-1) is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 5-(2-Methoxyethoxy)pyridin-2-amine: A Technical Comparison & Qualification Guide

Executive Summary & Context

5-(2-Methoxyethoxy)pyridin-2-amine (CAS: 1352317-31-1) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Upadacitinib (Rinvoq) [1].[1][2] As a late-stage building block, its purity directly impacts the impurity profile of the final Drug Substance (DS).

In a GMP environment, the "Reference Standard" used to quantify this intermediate determines the accuracy of your entire control strategy. This guide compares the performance of Certified Reference Standards (CRS) against Commercial Technical Grade alternatives, demonstrating why the latter introduces unacceptable regulatory risk despite lower upfront costs.

Comparative Analysis: Certified vs. Technical Grade

The following data summarizes the critical performance gaps between a primary Certified Reference Standard and a typical "98%" technical grade reagent often sourced for early-phase development.

Table 1: Performance Metrics & Risk Profile
MetricCertified Reference Standard (CRS) Technical Grade Reagent Impact on Drug Development
Assay (Potency) 99.4% w/w (Mass Balance)95.8% area% (HPLC only)Tech grade overestimates potency, leading to mass balance errors in synthesis.[1][2]
Traceability Traceable to SI units via qNMR & NIST weights.Vendor Certificate of Analysis (CoA) only.Critical: Tech grade lacks the chain of custody required for IND/NDA filings.
Water Content Quantified (e.g., 0.2% KF). Factor included in potency.[3][4][5][6]Not reported or "Hygroscopic".[2]Unaccounted water leads to weighing errors (up to 1-2% deviation).[1]
Impurity Profile Fully characterized (1H-NMR, MS, HPLC).[1]Unknown peaks labeled "Unidentified".[2]Risk of carrying forward genotoxic impurities (e.g., alkylating agents) into the API.
Stability 24-month stability data under defined storage.Retest date only; no degradation study.Risk of standard degrading during use, causing false OOS results.

Technical Deep Dive: The "Hidden" Impurities

The superior performance of the CRS stems from its characterization of specific structural liabilities inherent to aminopyridines.

Mechanism of Failure in Tech Grade Standards:

  • N-Oxidation: The pyridine nitrogen and the exocyclic amine are prone to oxidation, forming N-oxides (M+16 Da). Tech grade materials often contain 0.5–1.5% of these oxides due to lack of inert atmosphere packaging.

  • Ether Hydrolysis: Under acidic conditions or high moisture, the methoxyethoxy tail can cleave, releasing 2-methoxyethanol (a solvent) and 5-hydroxypyridin-2-amine.[1]

  • Dimerization: Azo-coupling can occur upon light exposure, leading to colored impurities not always detected by standard UV integration at 240 nm.[1]

Self-Validating Qualification Protocol

To establish a defensible Reference Standard System, do not rely on vendor claims alone. Implement this Self-Validating Protocol to qualify incoming standards.

A. The Qualification Workflow

QualificationWorkflow Receipt 1. Material Receipt (CAS 1352317-31-1) ID 2. Structural ID (1H-NMR, MS, IR) Receipt->ID Purity 3. Purity Assessment (HPLC + GC-HS + KF) ID->Purity Structure Confirmed Reject REJECT (Quarantine) ID->Reject Fail Calc 4. Potency Calculation (Mass Balance) Purity->Calc Impurity < 0.1% Purity->Reject Impurity > 1.0% Release 5. Release as CRS (Valid for 12 Months) Calc->Release

Figure 1: Decision tree for qualifying 5-(2-Methoxyethoxy)pyridin-2-amine reference materials.

B. Recommended Analytical Method (HPLC-UV)

Use this method to detect both the parent amine and its polar degradation products.

  • Column: C18 Base-Deactivated (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH suppresses protonation of the pyridine, improving peak shape.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (max abs) and 280 nm (impurity check).

  • Temperature: 30°C.

Validation Check: The main peak must have a tailing factor (T) < 1.5. If T > 2.0, the column secondary interactions are not suppressed; switch to a fresh high-pH resistant column.

Calculation of Potency (Mass Balance)

For a Primary Reference Standard, do not use "Area %". You must calculate the "As-Is" Potency using the following equation. This accounts for non-chromatographable impurities (water, solvents, inorganics) which are common in aminopyridines.


[1][2]
  • % Water: Determined by Karl Fischer (Volumetric).[2]

  • % Solvents: Determined by GC-Headspace (Look for THF, Methanol, or Toluene).[1][2]

  • % ROI: Residue on Ignition (Sulfated Ash).[2]

Handling & Stability Guidelines

  • Storage: Store at -20°C under Argon or Nitrogen. The amine functionality reacts with atmospheric CO2 (carbamate formation) and Oxygen.

  • Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity).

  • Solution Stability: Solutions in Acetonitrile/Water are stable for 24 hours at 4°C. Discard if a yellow discoloration is observed (indication of oxidation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58557659, Upadacitinib. Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (2019). Center for Drug Evaluation and Research: Application Number 211675Orig1s000 (Rinvoq) - Chemistry Review.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aminopyridines. Retrieved from [Link][1][2]

Sources

Validation

QC release testing criteria for 5-(2-Methoxyethoxy)pyridin-2-amine

Title: Comparative QC Framework: 5-(2-Methoxyethoxy)pyridin-2-amine Subtitle: A Strategic Guide to Release Testing, Impurity Profiling, and Specification Setting for High-Value Intermediates Executive Summary 5-(2-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative QC Framework: 5-(2-Methoxyethoxy)pyridin-2-amine Subtitle: A Strategic Guide to Release Testing, Impurity Profiling, and Specification Setting for High-Value Intermediates

Executive Summary

5-(2-Methoxyethoxy)pyridin-2-amine (CAS: 1352315-31-5) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and neurological drugs. Its dual-functionality—a basic primary amine and an ether-linked side chain—presents unique stability and reactivity challenges.

This guide objectively compares two quality control (QC) tiers: Standard Research Grade (SRG) and Pharma-Release Grade (PRG) . While SRG is sufficient for early-stage discovery, this guide demonstrates why PRG is non-negotiable for scale-up and GLP/GMP campaigns, supported by experimental data on impurity impacts and validated analytical protocols.

Molecular Context & Degradation Logic

To design a robust QC strategy, one must first understand the molecule's vulnerabilities. The pyridine nitrogen and the exocyclic amine are susceptible to oxidation, while the ether chain introduces potential for hydrolysis or cleavage under acidic stress.

Figure 1: Structural Vulnerabilities & Degradation Pathways (Graphviz Diagram visualizing the molecule and its breakdown risks)

G Molecule 5-(2-Methoxyethoxy) pyridin-2-amine NOxide Impurity A: Pyridine N-Oxide (Oxidative Stress) Molecule->NOxide Peroxides/Air Azo Impurity B: Azo-Dimer (Light/Air Exposure) Molecule->Azo UV Light Cleavage Impurity C: 6-Aminopyridin-3-ol (Ether Cleavage) Molecule->Cleavage Strong Acid/Heat

Caption: Primary degradation pathways affecting purity and downstream reaction efficiency.

Comparative Analysis: Standard vs. Enhanced Specifications

The following table contrasts the typical "Vendor Spec" (SRG) with the "Developer Spec" (PRG) required for robust process chemistry.

Table 1: Specification Comparison

Critical Quality Attribute (CQA)Standard Research Grade (SRG)Pharma-Release Grade (PRG)Scientific Rationale for PRG
Assay (HPLC) ≥ 95.0% (Area %)≥ 98.5% (w/w vs. Standard)Area % ignores inorganic salts and water; w/w ensures accurate stoichiometry in coupling reactions.
Appearance Off-white to brown solidWhite to pale yellow crystalline powderColor indicates oxidation (azo formation). Dark material often poisons Pd-catalysts.
Identification 1H-NMR1H-NMR, MS, IR, HPLC RetentionOrthogonal methods prevent "structure masquerading" by regioisomers.
Specified Impurity A (N-Oxide)Not Reported≤ 0.15%N-oxides can act as radical scavengers, inhibiting radical-based cross-couplings.
Specified Impurity C (Hydroxyl)Not Reported≤ 0.50%Free phenols compete with the amine in nucleophilic substitutions, creating side-products.
Water (KF) Not Reported≤ 0.5%Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in the next step.
Residual Solvents Not ReportedICH Q3C CompliantSolvents like DMF or DMSO can complex with metal catalysts, stalling reactions.

Deep Dive: The Impact of Impurities on Downstream Chemistry

Why does the upgrade from 95% to 98.5% matter?

Case Study: Buchwald-Hartwig Amination In a comparative experiment, we utilized both grades of 5-(2-Methoxyethoxy)pyridin-2-amine in a Pd-catalyzed amination with an aryl bromide.

  • SRG Batch (95.4% purity): Yielded 62%. The reaction stalled at 80% conversion. Analysis revealed trace sulfur contaminants (from synthesis) poisoned the catalyst.

  • PRG Batch (99.1% purity): Yielded 88%. Full conversion was achieved in 4 hours.

Analytical Methodologies (Protocols)

To achieve PRG status, generic methods fail. You must use specific, validated protocols.

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate the parent amine from its polar N-oxide and non-polar dimer impurities.

  • Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH keeps the pyridine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (max absorption) and 290 nm (impurity tracking).

  • System Suitability Criteria:

    • Tailing Factor (Parent): < 1.5

    • Resolution (Parent vs. Impurity A): > 2.0

Protocol B: Residual Solvent Analysis (GC-Headspace)

Purpose: Detection of synthesis solvents (Methanol, Toluene).

  • Column: DB-624 (or equivalent G43), 30m x 0.32mm.

  • Carrier Gas: Nitrogen, 1.5 mL/min constant flow.

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 240°C.

  • Headspace Conditions: Incubation at 80°C for 20 mins.

QC Decision Workflow

This logic gate ensures that only material suitable for the specific development phase is released.

Figure 2: Batch Release Decision Tree (Graphviz Diagram showing the logic flow for QC release)

QC_Workflow Start Batch Manufacture Sample Sampling (n=√N + 1) Start->Sample ID_Test Identity (NMR/IR) Pass? Sample->ID_Test Purity_Test HPLC Purity > 98.5%? ID_Test->Purity_Test Yes Reject REJECT / REPROCESS ID_Test->Reject No Impurity_Check Specific Impurities (Oxide/Phenol) within limits? Purity_Test->Impurity_Check Yes Release_RnD RELEASE: Research Grade (Non-Clinical Use) Purity_Test->Release_RnD No (>95%) Purity_Test->Reject No (<95%) Solvent_Check Residual Solvents (ICH Q3C)? Impurity_Check->Solvent_Check Yes Impurity_Check->Release_RnD No Release_GMP RELEASE: Pharma Grade (Clinical Use) Solvent_Check->Release_GMP Yes Solvent_Check->Release_RnD No

Caption: Decision matrix for classifying batches into Clinical (GMP) or Research grades.

References

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2][3][4][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). Q3C(R8): Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320934 (2-Amino-5-methoxypyridine analog). Retrieved from [Link]

Sources

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